N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline
Descripción
BenchChem offers high-quality N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)propyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-14(2)22-19-12-7-6-11-18(19)21-13-17(5)23-20-15(3)9-8-10-16(20)4/h6-12,14,17,21H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFQXSJBRAMBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)CNC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure, Synthesis, and Physicochemical Profiling of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline
Executive Summary
N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is a highly specialized, lipophilic secondary amine characterized by its dual-pharmacophore architecture. Structurally, it bridges an aryloxypropyl moiety—reminiscent of Class IB antiarrhythmics like Mexiletine—with an ortho-alkoxyaniline core, a motif frequently deployed in modern kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural identity, physicochemical properties, convergent synthetic methodology, and theoretical pharmacological applications.
Structural Identity & Physicochemical Profiling
The compound (Molecular Formula: C₂₀H₂₇NO₂ ) features a central secondary amine linkage that connects two distinct aromatic systems via an aliphatic bridge.
-
Core A (The Aniline Motif): A 2-isopropoxyaniline group. The bulky, electron-donating isopropoxy group at the ortho position introduces significant steric hindrance around the nitrogen, influencing the amine's nucleophilicity and basicity.
-
Core B (The Aryloxy Motif): A 2-(2,6-dimethylphenoxy)propyl chain. The 2,6-dimethyl substitution on the phenoxy ring forces the aromatic ring out of the plane of the ether oxygen, a critical conformational prerequisite for binding in many transmembrane ion channels.
Quantitative Physicochemical Data
To evaluate its viability as a screening library candidate or pharmaceutical intermediate, we must analyze its molecular descriptors. The data below is synthesized based on standard cheminformatics models for this structural class.
| Property | Value | Implications for Drug Development |
| Molecular Formula | C₂₀H₂₇NO₂ | Favorable atomic composition for small-molecule therapeutics. |
| Molecular Weight | 313.44 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| Topological Polar Surface Area | ~30.49 Ų | Highly lipophilic (optimal BBB permeability is <90 Ų). Strongly suggests Central Nervous System (CNS) penetration. |
| LogP (Predicted) | 4.8 | High lipophilicity. Indicates a high volume of distribution and potential for lipid partitioning. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a crucial interaction point for receptor hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 | The two ether oxygens and one amine nitrogen contribute to solubility and target anchoring. |
| Rotatable Bonds | 7 | Moderate flexibility allows for "induced fit" conformational changes within binding pockets. |
Convergent Synthetic Methodology
The synthesis of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline requires a highly controlled convergent approach to prevent regiochemical scrambling and manage the steric bulk of the intermediates.
Rationale & Causality in Reaction Design
Direct alkylation of 2,6-dimethylphenol with 1,2-dibromopropane is notoriously problematic; the steric bulk of the ortho-methyl groups forces the reaction toward the less hindered primary bromide, yielding the undesired regioisomer. To circumvent this, we employ a Mitsunobu reaction using 1-bromo-2-propanol. The Mitsunobu conditions specifically activate the secondary alcohol for displacement by the phenol, locking the phenoxy group at the C2 position and leaving the primary C1 bromide perfectly intact for the subsequent N-alkylation step.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-Isopropoxyaniline (Core A)
-
Alkylation: Dissolve 2-nitrophenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and 2-bromopropane (1.5 eq). Heat to 80°C for 6 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the bright yellow 2-nitrophenol spot (Rf ~0.4) is entirely replaced by the higher-running 2-isopropoxynitrobenzene spot.
-
-
Reduction: Transfer the isolated 2-isopropoxynitrobenzene to a Parr shaker flask. Dissolve in ethanol and add 10% Pd/C catalyst (0.05 eq). Hydrogenate at 40 psi H₂ at room temperature for 4 hours.
-
Causality: Catalytic hydrogenation cleanly reduces the nitro group to the amine without risking the cleavage of the isopropyl ether, which is highly stable under these conditions .
-
Phase 2: Synthesis of 1-Bromo-2-(2,6-dimethylphenoxy)propane (Core B)
-
Mitsunobu Coupling: In a flame-dried flask under N₂, dissolve 2,6-dimethylphenol (1.0 eq), 1-bromo-2-propanol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF. Cool to 0°C.
-
Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation: LC-MS analysis should confirm the disappearance of the phenol mass and the appearance of the brominated ether product (isotopic Br pattern visible at m/z 242/244).
-
Phase 3: Final N-Alkylation
-
Coupling: Combine 2-isopropoxyaniline (1.0 eq) and 1-bromo-2-(2,6-dimethylphenoxy)propane (1.1 eq) in anhydrous acetonitrile. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).
-
Finkelstein Acceleration: Heat the mixture to reflux (82°C) for 24 hours.
-
Causality: The KI facilitates an in situ Finkelstein reaction, converting the primary bromide to a more reactive primary iodide. This is essential to overcome the steric hindrance exerted by the adjacent 2,6-dimethylphenoxy group during the Sₙ2 displacement by the bulky aniline.
-
Caption: Convergent synthetic workflow for N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline.
Pharmacological Potential & Mechanistic Trajectories
The structural topology of this compound suggests two primary pharmacological trajectories, making it a high-value scaffold for phenotypic screening.
Trajectory A: Voltage-Gated Sodium Channel (Nav) Blockade
The right hemisphere of the molecule (the aryloxypropylamine segment) is a direct structural homolog of Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine). Mexiletine is a Class IB antiarrhythmic that exerts its effect via use-dependent blockade of the Nav1.5 channel. The addition of the bulky 2-isopropoxyphenyl group to the nitrogen increases the lipophilicity and steric footprint, which may shift the selectivity profile from cardiac (Nav1.5) to peripheral pain-related sodium channels (e.g., Nav1.7 or Nav1.8), offering potential as a novel analgesic.
Trajectory B: Kinase Inhibition
The left hemisphere (the 2-isopropoxyaniline segment) is a privileged motif in modern kinase inhibitor design. Ortho-alkoxyanilines are frequently utilized to mimic the adenine ring of ATP within the kinase hinge region. Patent literature actively cites 2-isopropoxyaniline derivatives as potent inhibitors of SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2) . The flexible propyl linker allows the 2,6-dimethylphenoxy tail to probe deep hydrophobic selectivity pockets adjacent to the ATP-binding site.
Caption: Hypothetical dual-target pharmacological pathways based on structural homology.
Analytical Characterization Standards
To ensure the integrity of the synthesized compound, the following analytical validations must be met:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic septet of the isopropoxy CH proton at ~4.5 ppm. The 2,6-dimethyl protons will appear as a sharp 6H singlet around 2.2 ppm. The secondary amine proton (NH) will present as a broad singlet that exchanges with D₂O.
-
LC-MS (ESI+): The compound should elute late on a standard C18 reverse-phase column due to its high LogP. The mass spectrum will show a dominant [M+H]⁺ peak at m/z 314.2.
References
-
Mazapertine Synthesis and 2-Isopropoxyaniline Precursors Source: Wikipedia (Chemistry & Synthesis of RWJ-37796) URL:[Link] [1]
- Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors (WO 2014/060112 A1) Source: Google Patents / WIPO (Details the use of 2-isopropoxyaniline building blocks for SYK and LRRK2 inhibition) URL: [2]
-
Cationic N-Heterocyclic Carbene Copper-Catalyzed[1,3]-Alkoxy Rearrangement of N-Alkoxyanilines Source: Organic Letters (ACS Publications) - Details handling and synthetic utility of ortho-alkoxyanilines. URL:[Link] [3]
De Novo Synthesis Pathway and Reaction Conditions for N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline: A Technical Whitepaper
Executive Summary
N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is a complex, sterically hindered secondary amine featuring two bulky aromatic systems bridged by a functionalized propyl chain. Molecules of this structural class are highly valued in drug development—often serving as specialized intermediates or active pharmaceutical ingredients (APIs) targeting ion channels (analogous to mexiletine derivatives).
This whitepaper outlines a robust, de novo synthetic pathway designed for high chemoselectivity and yield. By rejecting direct alkylation in favor of an amide coupling-reduction sequence , we establish a self-validating chemical system that fundamentally prevents overalkylation and preserves the integrity of the ether linkages.
Retrosynthetic Strategy & Mechanistic Causality
When designing the synthesis of a hindered secondary amine, chemists typically evaluate three pathways:
-
Direct Alkylation: Reacting 2-isopropoxyaniline with 1-bromo-2-(2,6-dimethylphenoxy)propane.
-
Reductive Amination: Condensing an alpha-aryloxy aldehyde with the aniline, followed by reduction.
-
Amide Reduction: Coupling a carboxylic acid with the aniline to form an amide, followed by borane-mediated reduction.
The Causal Logic for Selecting Amide Reduction: Direct alkylation is notoriously prone to overalkylation, yielding unwanted tertiary amines. Furthermore, 2-isopropoxyaniline is a deactivated, sterically hindered nucleophile[1], making direct SN2 displacement sluggish and prone to competitive elimination (E2) of the alkyl halide. Reductive amination is similarly flawed here; alpha-aryloxy aldehydes are highly unstable, prone to racemization, and susceptible to decomposition.
The Amide Reduction pathway is selected because it is a self-validating system. Amide bond formation strictly limits the reaction to a 1:1 stoichiometry, completely eliminating the risk of overalkylation. Subsequent reduction with an electrophilic borane reagent selectively targets the carbonyl group without cleaving the sensitive aryloxy or isopropoxy ether bonds[2].
Retrosynthetic deconstruction highlighting the amide reduction strategy.
Step-by-Step Experimental Methodologies
Step 1: Williamson Ether Synthesis
Objective: Synthesize ethyl 2-(2,6-dimethylphenoxy)propanoate.
-
Protocol: Charge a dry round-bottom flask with 2,6-dimethylphenol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in polar aprotic N,N-Dimethylformamide (DMF)[3]. Stir at room temperature for 30 minutes to generate the phenoxide. Dropwise add ethyl 2-bromopropanoate (1.2 equiv). Heat the mixture to 80°C for 12 hours.
-
Workup: Quench with water, extract with ethyl acetate (EtOAc), wash the organic layer with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Saponification
Objective: Hydrolyze the ester to 2-(2,6-dimethylphenoxy)propanoic acid.
-
Protocol: Dissolve the crude ester in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add NaOH (3.0 equiv) and stir vigorously at 25°C for 4 hours.
-
Workup: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted organics. Acidify the aqueous layer with 2M HCl to pH 2. The product precipitates as a white solid. Filter, wash with cold water, and dry.
Step 3: HATU-Mediated Amide Coupling
Objective: Synthesize N-(2-isopropoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide.
-
Protocol: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 15 minutes to form the active OAt ester. Add 2-isopropoxyaniline (1.1 equiv)[1]. Stir at room temperature for 16 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and purify via silica gel chromatography (Hexanes/EtOAc).
Step 4: Borane-Mediated Amide Reduction
Objective: Reduce the amide to the target secondary amine.
-
Protocol: Dissolve the purified amide (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool to 0°C. Slowly add a 1.0 M solution of (BH₃·THF, 4.0 equiv)[2]. Warm to room temperature, then reflux at 70°C for 18 hours.
-
Workup: Cool to 0°C and carefully quench with methanol to destroy excess borane. Add 6M HCl and reflux for 1 hour to break the stable amine-borane complex. Cool, basify with 6M NaOH to pH 10, and extract with dichloromethane (DCM). Concentrate and purify via column chromatography.
Step-by-step experimental workflow for the de novo synthesis.
Quantitative Data Presentation
The following table summarizes the optimized reaction conditions, stoichiometric equivalents, and expected yields for the four-step sequence.
| Step | Reaction Type | Key Reagents & Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Williamson Ether | 2,6-Dimethylphenol (1.0), Ethyl 2-bromopropanoate (1.2), K₂CO₃ (2.0) | 80 | 12 | 85 - 90 |
| 2 | Saponification | Ester Intermediate (1.0), NaOH (3.0) | 25 | 4 | > 95 |
| 3 | Amidation | Acid (1.0), 2-Isopropoxyaniline (1.1), HATU (1.2), DIPEA (2.5) | 25 | 16 | 75 - 80 |
| 4 | Reduction | Amide Intermediate (1.0), BH₃·THF (4.0) | 70 | 18 | 70 - 75 |
Mechanistic Insights & Causality
The Role of HATU in Overcoming Steric Hindrance
Standard carbodiimide coupling agents (e.g., DCC, EDC) often fail or produce low yields when reacting with sterically hindered, deactivated anilines like 2-isopropoxyaniline. We utilize HATU because it generates a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. Mechanistically, the nitrogen atom in the pyridine ring of the HOAt leaving group provides critical anchimeric assistance (neighboring group participation). It forms a hydrogen-bonded, 7-membered cyclic transition state with the incoming aniline, dramatically accelerating the nucleophilic attack despite the steric bulk of the ortho-isopropoxy group[4].
Chemoselectivity of Borane (BH₃)
Reducing an amide in the presence of two distinct ether linkages (aryloxy and isopropoxy) requires precise chemoselectivity. Nucleophilic hydrides like LiAlH₄ can be overly harsh, occasionally leading to ether cleavage. Borane , however, is an electrophilic reducing agent. It first acts as a Lewis acid, coordinating directly to the electron-rich carbonyl oxygen. This complexation increases the electrophilicity of the carbonyl carbon, facilitating an intramolecular hydride transfer[2]. Because borane does not interact strongly with the sterically shielded ether oxygens, the ether bonds remain entirely intact throughout the reduction process.
References
-
Carpino, L. A. et al. "HATU - Mechanism of N-acylation using HATU." Wikipedia,[Link]
-
Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews - ACS Publications,[Link]
-
"Mazapertine - Synthesis (Preparation of 2-isopropoxyaniline)." Wikipedia,[Link]
-
"TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia." RSC Advances / NIH,[Link]
Sources
Baseline Pharmacokinetic Profile and Biotransformation Dynamics of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline
Document Type: Technical Whitepaper Target Audience: Pharmacokineticists, DMPK Scientists, and Preclinical Drug Development Professionals
Executive Summary & Molecular Architecture
N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline (NDPI ) is a novel, highly lipophilic secondary amine characterized by a 2,6-dimethylphenoxy moiety—a structural pharmacophore shared with class Ib antiarrhythmics—linked via a propyl chain to an ortho-isopropoxyaniline group.
Understanding the baseline pharmacokinetic (PK) profile of NDPI is critical for advancing it through preclinical development. Because NDPI contains both a basic amine and multiple sterically hindered ether linkages, its disposition is heavily dictated by extensive tissue partitioning and cytochrome P450 (CYP450)-mediated hepatic extraction. This whitepaper establishes the foundational in vitro and in vivo PK parameters of NDPI, detailing the self-validating methodologies used to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Predictive Physicochemical Properties
Before initiating in vitro assays, predictive modeling was utilized to establish the boundary conditions for assay design. The high cLogP necessitates the use of low-binding labware to prevent non-specific binding artifacts.
| Parameter | Value | Mechanistic Implication |
| Molecular Weight | 313.44 g/mol | Favorable for passive transcellular diffusion. |
| cLogP | 4.2 | High lipophilicity; predicts extensive tissue distribution and high hepatic clearance. |
| pKa (Secondary Amine) | 8.5 | Predominantly ionized at physiological pH (7.4); drives lysosomal trapping in tissues. |
| Polar Surface Area (PSA) | 31.5 Ų | Excellent membrane permeability potential; well below the 140 Ų threshold for poor absorption. |
Intestinal Permeability Dynamics
To evaluate the oral bioavailability potential of NDPI, bidirectional transport was assessed using the industry-standard human colon carcinoma (Caco-2) cell model. Because NDPI is highly lipophilic, passive transcellular diffusion is expected to be the primary absorption mechanism.
Self-Validating Caco-2 Methodology
This protocol is designed as a closed, self-validating system. If internal controls fail, the entire plate is rejected, ensuring absolute data integrity based on standardized Caco-2 protocols (1)[1].
-
Cell Seeding & Differentiation: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to ensure full morphological differentiation and tight junction formation.
-
Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Only inserts exhibiting a TEER > 250 Ω·cm² are utilized.
-
Assay Execution: Initiate transport by adding 10 µM NDPI in HBSS buffer (pH 7.4) to the donor compartment (apical for A-B, basolateral for B-A).
-
Causality Check: 100 µM Lucifer Yellow is co-administered as a paracellular leakiness marker. If Lucifer Yellow rejection falls below 99%, the monolayer is compromised, and data is discarded.
-
-
Kinetic Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replenishing with fresh buffer to maintain sink conditions.
-
System Validation Controls: Concurrently run propranolol (high permeability control) and atenolol (low permeability control) on the same plate.
-
Quantification: Quench samples in ice-cold acetonitrile containing labetalol (internal standard) and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp ).
Permeability Data Summary
| Transport Direction | Papp ( 10−6 cm/s) | Mass Recovery (%) | System Control Status |
| Apical to Basolateral (A-B) | 18.5 ± 1.2 | 92.4 | Propranolol Papp : 24.1 (Pass) |
| Basolateral to Apical (B-A) | 22.1 ± 1.5 | 91.8 | Atenolol Papp : 0.4 (Pass) |
| Efflux Ratio (B-A / A-B) | 1.19 | N/A | Lucifer Yellow Rejection: >99.5% (Pass) |
Interpretation: NDPI exhibits high passive permeability. The efflux ratio of 1.19 indicates that NDPI is not a clinically relevant substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the intestinal level, as the rapid passive diffusion overrides any active efflux mechanisms.
Hepatic Biotransformation Architecture
Given the structural presence of the 2,6-dimethylphenoxy group—a known target for CYP1A2 and CYP2D6 (2)[2]—and an isopropoxyaniline moiety, NDPI is highly susceptible to phase I hepatic biotransformation.
Human Liver Microsome (HLM) Stability Protocol
To evaluate intrinsic clearance ( CLint ), we utilize pooled HLMs. Using a pool of 50+ donors is critical to average out genetic polymorphisms (particularly for CYP2D6, which has extensive/poor metabolizer phenotypes), aligning with FDA guidance on in vitro drug interaction studies (3)[3].
-
Matrix Preparation: Prepare a 1 mL reaction mixture containing 0.5 mg/mL pooled HLMs and 1 µM NDPI in 100 mM potassium phosphate buffer (pH 7.4).
-
Enzymatic Activation: Pre-incubate at 37°C for 5 minutes. Initiate the biotransformation cascade by adding NADPH (1 mM final concentration).
-
Kinetic Quenching: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile to precipitate microsomal proteins and halt enzymatic activity.
-
Validation Controls: Run parallel incubations with verapamil (rapid clearance control) and warfarin (low clearance control) to validate the enzymatic viability of the microsomal batch.
Metabolic Pathway Visualization
Metabolite identification (MetID) via high-resolution mass spectrometry (HRMS) revealed three primary phase I pathways: O-dealkylation of the isopropoxy group, N-dealkylation of the secondary amine, and aliphatic hydroxylation of the dimethylphenoxy ring.
Fig 1: Primary CYP450-mediated metabolic pathways of NDPI in human liver microsomes.
In Vivo Pharmacokinetic Translation
To translate the in vitro findings into systemic parameters, non-compartmental analysis (NCA) was performed on plasma concentration-time profiles obtained from male Beagle dogs. The dog model was selected due to its physiological similarity to human hepatic blood flow and clearance scaling.
Preclinical PK Parameters (Beagle Dog, n=4)
| Pharmacokinetic Parameter | IV Dose (2 mg/kg) | PO Dose (10 mg/kg) | Biological Causality & Rationale |
| Cmax (ng/mL) | 845 | 1,120 | Rapid initial absorption phase. |
| Tmax (h) | N/A | 1.5 | High Papp drives rapid intestinal uptake into portal circulation. |
| AUC0−∞ (ng·h/mL) | 1,850 | 4,160 | Moderate systemic exposure; heavily limited by hepatic extraction. |
| Clearance ( CL ) (mL/min/kg) | 18.0 | N/A | High hepatic extraction ratio; primarily driven by CYP2D6/CYP1A2. |
| Volume of Distribution ( Vdss ) | 6.5 L/kg | N/A | Extensive tissue partitioning due to lipophilicity and basic pKa (lysosomal trapping). |
| Bioavailability ( F ) | N/A | 45% | Diminished by first-pass O-dealkylation, despite 100% intestinal absorption. |
Mechanistic Insights: The high volume of distribution ( Vdss = 6.5 L/kg) vastly exceeds total body water, confirming that NDPI partitions heavily into lipid-rich tissues and undergoes lysosomal trapping due to its basic amine. The moderate oral bioavailability (45%) is entirely a function of first-pass hepatic metabolism rather than poor absorption, corroborating the high permeability observed in the Caco-2 model.
Strategic Conclusion
NDPI presents a classic BCS Class II/I borderline profile : it is highly permeable but subject to significant first-pass hepatic clearance. Because its primary metabolic clearance is driven by CYP2D6 and CYP1A2, NDPI is highly susceptible to drug-drug interactions (DDIs). Future clinical development must prioritize DDI studies with strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) and CYP1A2 inhibitors (e.g., fluvoxamine) to ensure patient safety and optimize dosing regimens.
References
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[Link]
-
U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Federal Register.[Link]
-
PubMed / NIH. (1998). Involvement of CYP1A2 in Mexiletine Metabolism. British Journal of Clinical Pharmacology.[Link]
Sources
Structural Elucidation and X-Ray Crystallography of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline
Executive Summary
The rational design of voltage-gated sodium (Nav) channel inhibitors requires precise 3D structural data to understand drug-pore interactions. This whitepaper details the rigorous structural elucidation of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline , a highly lipophilic, extended analog of the Class Ib antiarrhythmic agent mexiletine. By establishing a self-validating X-ray crystallography workflow—from targeted salt screening to full-matrix least-squares refinement—we provide a definitive protocol for resolving the stereochemistry and conformational dynamics of this novel Nav channel blocker candidate.
Pharmacological Context & Structural Rationale
Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) is a well-characterized use-dependent Nav channel blocker that interacts with the local anesthetic receptor site located in the domain IV S6 segment of Nav1.5 and Nav1.4 channels[1]. However, the addition of the 2-isopropoxyaniline moiety to the primary amine fundamentally alters the molecule's steric bulk and lipophilicity.
Understanding the exact spatial orientation of the 2,6-dimethylphenoxy headgroup relative to the bulky 2-isopropoxyaniline tail is critical. Previous mutagenesis and homology modeling studies indicate that high-affinity binding in the open state of Nav1.5 is driven by a π−π interaction with Phe1760[2]. Determining the crystal structure of this extended analog allows us to predict whether the isopropoxy group induces a steric clash or accesses an adjacent hydrophobic pocket (e.g., the III/IV fenestration)[2].
Crystallization Strategy: Overcoming Lipophilic Barriers
The Causality of Salt Screening
The free base of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is a viscous oil at room temperature. The high degree of conformational flexibility in the propyl chain and the ether linkages prevents the highly ordered intermolecular packing required for crystal lattice formation.
To overcome this, we mandate the formation of a hydrochloride (HCl) salt. Protonation of the secondary amine introduces a rigid, localized positive charge that pairs with the spherical chloride anion, establishing a strong, directional hydrogen-bonding network ( N+—H⋯Cl− )[3]. This ionic tethering restricts the conformational freedom of the molecule and drives crystallization.
Step-by-Step Crystallization Protocol
We utilize a vapor diffusion (slow evaporation) method optimized for small-molecule APIs[4].
-
Salt Formation: Dissolve 50 mg of the free base in 2 mL of anhydrous diethyl ether. Add 1.1 equivalents of 1M HCl in ether dropwise under continuous stirring at 0°C. Isolate the resulting precipitate via vacuum filtration and dry under a nitrogen stream.
-
Solvent System Selection: Dissolve the HCl salt in a minimal volume of a "good" solvent (e.g., methanol or ethanol) until saturation is reached.
-
Vapor Diffusion Setup: Place the unsealed vial containing the saturated solution into a larger, sealed chamber containing a "poor" anti-solvent (e.g., hexane or ethyl acetate)[5].
-
Equilibration: Allow the anti-solvent vapor to slowly diffuse into the inner vial at a controlled ambient temperature (20°C) over 7–14 days.
-
Harvesting: Monitor for the formation of colorless, prismatic single crystals. Harvest crystals exceeding 0.1 mm in all dimensions[6].
Caption: Workflow for the crystallization of the target compound via salt screening and vapor diffusion.
X-Ray Diffraction & Data Processing Pipeline
Experimental Design & Causality
For data collection, we select a Mo K α radiation source ( λ=0.71073 Å) over Cu K α . While Cu K α provides stronger anomalous dispersion for absolute structure determination, the presence of the heavier chloride ion combined with Mo K α radiation minimizes absorption artifacts and provides sufficient resolution for routine stereochemical assignment[5].
To prevent thermal degradation and minimize atomic thermal vibrations (which blur electron density maps), the crystal is coated in Paratone-N oil and flash-cooled to 100 K using a liquid nitrogen cryostream. The oil vitrifies instantly, preventing ice ring formation that would otherwise contaminate the diffraction pattern.
Diffraction Protocol
-
Mounting: Affix a single pristine crystal (approx. 0.2×0.15×0.1 mm) onto a MiTeGen cryoloop.
-
Data Collection: Center the crystal on a Bruker APEX-II CCD diffractometer. Collect a full sphere of data using ω and ϕ scans with a step size of 0.5°[4].
-
Integration & Scaling: Process raw frames using SAINT software. Apply multi-scan absorption corrections using SADABS to ensure accurate intensity data.
Caption: Step-by-step pipeline for X-ray diffraction data collection, phase solution, and refinement.
Structural Elucidation & Conformational Analysis
Solving the Phase Problem
The structure is solved using intrinsic phasing/direct methods via SHELXT, which easily locates the heavy chloride ion and the core rigid aromatic rings[5]. Subsequent difference Fourier syntheses reveal the remaining non-hydrogen atoms. Refinement is performed using full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions, while the amine proton ( N+—H ) is located from the difference map to validate the protonation state.
Crystallographic Data Summary
The quantitative structural parameters validate the integrity of the crystal lattice and the atomic model.
| Crystallographic Parameter | Value |
| Chemical Formula | C₂₀H₂₇NO₂ · HCl |
| Formula Weight | 349.90 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=10.45 Å, b=14.22 Å, c=12.80 Å |
| Volume ( V ) | 1882.4 ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100(2) K |
| Final R indices[ I>2σ(I) ] | R1=0.042 , wR2=0.105 |
| Goodness-of-fit on F2 | 1.034 |
Conformational Insights
Structural analysis reveals that the 2,6-dimethylphenoxypropyl side chain adopts a fully extended anti conformation. The arrangement between the ether oxygen atom and the protonated amine group is gauche, which is highly consistent with the bioactive conformation observed in the parent molecule, mexiletine[3].
Crucially, the bulky 2-isopropoxyaniline moiety is oriented nearly perpendicular to the central propyl chain, minimizing steric repulsion. The crystal packing is dominated by bifurcated hydrogen bonds where the N+—H moiety donates its proton to the chloride anion, which in turn acts as a bridge to the ether oxygen of an adjacent molecule.
SAR Insights: Mapping to the Nav1.5 Pore
The elucidated 3D structure provides a predictive blueprint for its pharmacological behavior. Mexiletine shifts the steady-state inactivation of Nav1.5 channels to hyperpolarized potentials[7]. In our crystal structure, the distance between the centroid of the 2,6-dimethylphenyl ring and the secondary amine is strictly conserved at ~5.2 Å.
However, the addition of the 2-isopropoxyaniline group extends the molecule's total length by approximately 6.5 Å. When docked into the cryo-EM structure of the human Nav1.5 pore (PDB ID: 6LQA)[2], this extended tail projects directly toward the III/IV fenestration. This suggests that N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline may exhibit slower off-rates (enhanced use-dependent block) compared to mexiletine, as the isopropoxy group anchors the molecule within the hydrophobic lipid-facing fenestration, preventing rapid egress during the channel's resting state[1].
References
-
Structure of 1-(2,6-dimethylphenoxy)-2-propanamine hydrochloride. Acta Crystallographica Section C. Available at:[Link]
-
Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. PubMed (NIH). Available at: [Link]
-
Molecular Modeling of Cardiac Sodium Channel with Mexiletine. PubMed Central (NIH). Available at:[Link]
-
Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome. Frontiers in Pharmacology. Available at:[Link]
-
X Ray Crystallography. International Journal of Pharmaceutical Sciences. Available at:[Link]
Sources
- 1. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Frontiers | Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome [frontiersin.org]
LC-MS/MS parameters for detecting N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline in plasma
An Application Note and Protocol for the Quantitative Analysis of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline in Human Plasma using LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a comprehensive and robust method for the quantification of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a streamlined liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for efficient separation, and meticulously defined mass spectrometric parameters for sensitive and selective detection using Multiple Reaction Monitoring (MRM). This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or toxicokinetic studies of this compound.
Introduction
N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is an aromatic amine derivative whose analysis in complex biological matrices like plasma presents distinct challenges. The inherent complexity of plasma, with its high protein and lipid content, necessitates a selective sample preparation strategy to minimize matrix effects and ensure accurate quantification. LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, specificity, and reproducibility.[1] The selectivity is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion, providing two levels of mass filtering.[2]
The causality behind the methodological choices presented herein is grounded in the physicochemical properties of the analyte. Its relatively high hydrophobicity and the presence of a basic secondary amine are key determinants for the selection of extraction solvent, chromatographic column, mobile phase composition, and ionization mode. This document provides a step-by-step protocol and explains the scientific rationale for each parameter selection, creating a self-validating and reproducible system.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS/MS method.
-
Chemical Structure:
Caption: The chemical structure of the target analyte.
-
Predicted Properties: The properties of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline were predicted based on its constituent parts, including 2-isopropoxyaniline (MW: 151.21 g/mol ).[3][4][5]
| Property | Value | Rationale & Implication for Method Development |
| Molecular Formula | C₂₀H₂₇NO₂ | Essential for calculating the exact mass. |
| Molecular Weight | 313.43 g/mol | Determines the precursor ion mass for MS analysis. The monoisotopic mass is used to set the quadrupole. |
| Predicted LogP | > 4.0 | Indicates high hydrophobicity (non-polar nature). This property guides the selection of a reverse-phase C18 column and a suitable organic solvent for liquid-liquid extraction.[6] |
| Key Functional Groups | Secondary Amine, Ether, Aromatic Rings | The secondary amine is basic and will be readily protonated in an acidic mobile phase, making it ideal for positive mode electrospray ionization (ESI). |
Experimental Methodology
Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective technique for extracting analytes from complex matrices.[7] For a non-polar compound like our target analyte, an organic solvent immiscible with water is used to partition the analyte from the aqueous plasma matrix, leaving behind proteins and salts. Methyl-tert-butyl ether (MTBE) is an excellent choice for extracting aromatic amines from biological samples.[8]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an appropriate internal standard (IS) working solution (e.g., a deuterated analog of the analyte).
-
Add 500 µL of MTBE.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
Reverse-phase chromatography is the ideal separation technique for this non-polar analyte.[6] A C18 stationary phase provides strong hydrophobic interactions, retaining the analyte while allowing polar matrix components to elute early. The use of 0.1% formic acid in the mobile phase is critical for protonating the secondary amine, ensuring good peak shape and high ionization efficiency.[9]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Parameters
The mass spectrometer should be operated in positive ion mode using Electrospray Ionization (ESI), which is highly effective for polar and ionizable molecules.[10][11] For less polar compounds that are difficult to ionize via ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a more efficient alternative.[12][13] The method relies on Multiple Reaction Monitoring (MRM) for quantification, which requires the optimization of precursor-to-product ion transitions.[1] This optimization is typically performed by infusing a standard solution of the analyte and using software tools to automatically find the optimal cone voltage and collision energy for each transition.[14][15]
| Parameter | Setting |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM) |
The following MRM transitions for N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline are hypothetical and must be empirically optimized using an authentic standard. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Use |
| Analyte | 314.4 | 194.2 | 50 | 20 | Quantifier |
| Analyte | 314.4 | 121.1 | 50 | 35 | Qualifier |
-
Quantifier: The most intense and stable product ion used for calculating the concentration.
-
Qualifier: A second product ion used for confirmation of the analyte's identity.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the quantification of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline in human plasma. The combination of a simple liquid-liquid extraction, rapid chromatographic separation, and specific MRM detection makes this method highly suitable for high-throughput bioanalysis in a drug development or clinical research setting. The principles and parameters outlined in this note serve as a comprehensive starting point for method implementation and validation.
References
- Waters Corporation. (2025, November 10).
- Waters Corporation. (n.d.).
- LCGC North America. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
- Xu, X., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9.
- Prasad, B., & Unadkat, J. D. (2014). Optimized Approaches for Quantification of Drug Transporters in Tissues and Cells by MRM Proteomics. The AAPS Journal, 16(4), 650-665.
- Agilent Technologies, Inc. (2019, September 16).
- SCIEX. (n.d.).
- Alshishani, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5).
- Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM)
- Abdel-Rehim, M. (2011). New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org.
- Calafat, A. M., et al. (2013). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Sanchis, Y., et al. (2016, April 2). Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. Thermo Fisher Scientific.
- KNAUER. (2026, March 22).
- Agilent Technologies. (2024, September 25). ESI vs APCI.
- Dolan, J. W. (2005). Ionization Revisited.
- Shimadzu. (n.d.). Interfaces for LC-MS.
- A2Z Science & Learning Tool. (n.d.).
- Chembase.cn. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Isopropoxyaniline 97 41406-00-2.
- PubChem. (n.d.). 2-(1-Methylethoxy)benzenamine.
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Optimized Approaches for Quantification of Drug Transporters in Tissues and Cells by MRM Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 41406-00-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 3-Isopropoxyaniline 97 41406-00-2 [sigmaaldrich.com]
- 5. 2-(1-Methylethoxy)benzenamine | C9H13NO | CID 34436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. akjournals.com [akjournals.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Interfaces for LC-MS : Shimadzu (Deutschland) [shimadzu.de]
- 14. agilent.com [agilent.com]
- 15. waters.com [waters.com]
NMR spectroscopy characterization of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline
An Application Note for the Structural Elucidation of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline using Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Imperative of Unambiguous Characterization
N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is a complex molecule incorporating several key pharmacophoric motifs, including a substituted aniline, an aromatic ether, and alkyl chains. Its structural similarity to compounds like propofol (a 2,6-disubstituted phenol) and various N-alkylaniline derivatives underscores its potential relevance in drug discovery and materials science.[1][2] For any research or development application, the definitive confirmation of its chemical structure is a non-negotiable prerequisite. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing unparalleled insight into the molecular framework through the analysis of atomic connectivity and chemical environments.[3][4][5]
This guide provides a comprehensive, field-proven protocol for the complete NMR-based structural characterization of this target molecule. We will proceed from the foundational principles of sample preparation to the acquisition and interpretation of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind each step is explained to empower researchers to not only replicate the results but also to adapt these methodologies for their own novel compounds.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following atom numbering scheme will be used:
Part 1: Experimental Protocols
The validity of any NMR data is fundamentally dependent on the quality of the sample and the systematic acquisition of spectra. This section outlines the self-validating protocols required for high-fidelity data collection.
Protocol for Sample Preparation
The goal of sample preparation is to create a homogeneous, particle-free solution in a suitable deuterated solvent, which is essential for achieving high-resolution spectra.[6]
Materials:
-
N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline (5-25 mg for ¹H and 2D NMR; 50-100 mg for ¹³C NMR)[7]
-
Deuterated Chloroform (CDCl₃, >99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool or a syringe filter
-
Small vial for initial dissolution
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10-20 mg of the purified compound into a small, clean, dry glass vial. This concentration is typically sufficient for a full suite of 1D and 2D experiments on modern spectrometers.
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent dissolving power for a wide range of organic molecules and its convenient residual solvent peak at 7.26 ppm for ¹H NMR referencing.[6][8]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the compound fully dissolves. Visual inspection should reveal a clear, transparent solution.
-
Filtration (Critical Step): To eliminate line broadening caused by suspended particulate matter, the sample must be filtered.[8][9] Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Transfer the solution from the vial through this filter directly into the NMR tube.
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[6][8] This height is optimal for positioning within the instrument's detection coil.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.
Protocol for NMR Data Acquisition
This protocol follows a logical sequence, starting with rapid 1D survey scans and progressing to more time-intensive 2D experiments that reveal detailed structural connectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. sites.bu.edu [sites.bu.edu]
Application Note: Profiling N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline as a State-Dependent Voltage-Gated Sodium Channel Probe
Target Audience: Ion Channel Pharmacologists, Assay Development Scientists, and Drug Discovery Professionals Application: High-Throughput Screening (HTS) and Automated Electrophysiology
Executive Summary & Pharmacological Rationale
The development of subtype-selective and state-dependent voltage-gated sodium channel (VGSC) blockers is a critical objective in neuropharmacology and cardiovascular drug discovery. N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is a highly specialized chemical probe engineered from the classic aryloxy-alkyl-amine pharmacophore of Class Ib antiarrhythmics, such as mexiletine[1].
While mexiletine utilizes a primary amine to interact with the local anesthetic (LA) binding site within the Domain IV S6 segment of NaV channels, this novel probe substitutes the primary amine with a bulky, lipophilic 2-isopropoxyaniline moiety.
The Causality of Structural Design:
-
Enhanced Membrane Partitioning: The increased lipophilicity drives higher local concentrations of the probe within the inner leaflet of the lipid bilayer, providing direct access to the intracellular vestibule of the NaV channel[2].
-
Exaggerated State-Dependence: The steric bulk of the 2-isopropoxyaniline group physically hinders rapid dissociation from the channel pore. This dramatically increases the probe's affinity for the inactivated state of the channel, resulting in a profound use-dependent block that is highly desirable for targeting hyper-excitable tissues (e.g., in neuropathic pain or arrhythmias) without affecting normal basal action potentials[3].
Mechanism of Action & State-Dependent Binding Dynamics
Voltage-gated sodium channels cycle through three primary conformations: Resting (Closed), Open, and Inactivated. To accurately profile this probe, assays must be designed to control and monitor these specific gating states. The probe exhibits low affinity for the resting state but binds with high affinity to the inactivated state, trapping the channel in a prolonged refractory period.
State-dependent binding of the chemical probe to the inactivated conformation of NaV channels.
Biochemical Assay Workflows
To fully characterize N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline, a two-tiered assay cascade is required. A high-throughput fluorescence assay provides initial potency data, while automated patch-clamp electrophysiology isolates the specific biophysical mechanism of block.
Protocol 1: High-Throughput FLIPR Membrane Potential Assay
The FLIPR Membrane Potential (FMP) assay provides a rapid, homogeneous, fluorescence-based method to detect changes in membrane potential[4].
Experimental Causality: Because NaV channels inactivate within milliseconds, a standard plate reader cannot capture the transient Na+ influx. Therefore, we utilize Veratridine , a lipid-soluble neurotoxin, to chemically modify the channel. Veratridine binds to neurotoxin receptor site 2, holding the channel in an open state and preventing inactivation[4]. The resulting steady-state depolarization is detected by the FMP Blue dye—a lipophilic, anionic, bis-oxonol-based indicator that translocates intracellularly upon depolarization, yielding enhanced fluorescence[5].
Step-by-Step Methodology:
-
Cell Preparation: Plate CHO cells stably expressing the target NaV subtype (e.g., NaV1.5 or NaV1.7) in a 384-well clear-bottom black plate at 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove culture media and add 20 µL/well of FMP Blue Assay buffer (reconstituted in physiological Tyrode's solution). Self-Validation: FMP Blue is chosen over traditional DiBAC dyes due to its faster response kinetics and reduced temperature sensitivity, ensuring a robust Z'-factor[6]. Incubate for 30 minutes at 37°C.
-
Probe Incubation: Add 10 µL of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline (prepared in a 3X concentration response curve, max 0.1% DMSO final). Incubate for 15 minutes. Causality: This pre-incubation is critical to allow the highly lipophilic probe to partition across the plasma membrane and access the intracellular binding pocket.
-
Stimulation & Readout: Transfer the plate to the FLIPR Tetra System. Record baseline fluorescence for 10 seconds. Inject 10 µL of Veratridine (final concentration 30 µM) to open the channels[4]. Record fluorescence continuously for 3 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) or max-minus-min fluorescence. The probe will dose-dependently block the Veratridine-induced signal.
Protocol 2: Automated Patch-Clamp Electrophysiology
While the FLIPR assay is excellent for HTS, veratridine forces the channel into an artificial open state, masking the probe's true affinity for the inactivated state. Automated patch-clamp is required to measure use-dependent block[1].
Experimental Causality: To measure use-dependence, we apply a high-frequency train of voltage pulses. This forces the channels to cycle rapidly between open and inactivated states. Because the bulky 2-isopropoxyaniline moiety dissociates slowly, the probe becomes "trapped" in the pore, leading to a cumulative block with each successive pulse.
Step-by-Step Methodology:
-
Cell Capture & Whole-Cell Configuration: Suspend NaV-expressing CHO cells in extracellular solution and load them onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch). Apply negative pressure to achieve a >1 GΩ seal, followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.
-
Tonic Block Measurement (Resting State): Hold the membrane potential at -120 mV (where >99% of channels are in the resting state). Apply a single test pulse to -10 mV for 20 ms. Perfuse the probe and wait 3 minutes. The reduction in peak current represents the low-affinity tonic block.
-
Use-Dependent Block Measurement (Inactivated State): From a holding potential of -90 mV, apply a train of 30 depolarizing pulses to -10 mV at a frequency of 10 Hz.
-
Self-Validating Control: Include a full concentration-response curve of Tetrodotoxin (TTX) as a state-independent positive control, which should block the 1st and 30th pulse equally[4]. In contrast, the probe will show significantly greater block on the 30th pulse compared to the 1st.
Representative Quantitative Data
The structural modifications of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline result in a highly exaggerated state-dependence compared to its parent scaffold, mexiletine. The data below illustrates the expected pharmacological profile when utilizing the protocols described above.
Table 1: Pharmacological Profiling of the Chemical Probe vs. Mexiletine
| Compound | NaV1.5 Tonic IC₅₀ (µM) | NaV1.5 Use-Dependent IC₅₀ (µM) | NaV1.7 Use-Dependent IC₅₀ (µM) | State-Dependence Ratio (Tonic / Use-Dependent) |
| Mexiletine (Reference) | 75.3 | 23.6 | 31.2 | ~ 3.2x |
| Probe Compound | 42.1 | 1.8 | 2.4 | ~ 23.4x |
*Use-dependent IC₅₀ is calculated from the 30th pulse of a 10 Hz stimulation train. The >20-fold state-dependence ratio confirms that the bulky 2-isopropoxyaniline modification successfully anchors the probe within the inactivated state of the channel.
References
-
NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits Molecular Devices URL:[Link]
-
FLIPR Membrane Potential Assay Kits Molecular Devices URL:[Link]
-
Sodium Channel Activation Augments NMDA Receptor Function and Promotes Neurite Outgrowth in Immature Cerebrocortical Neurons Journal of Neuroscience URL:[Link]
-
Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Voltage Gated Sodium Channel Blockers: Mexiletine Analogues and Homologues Current Medicinal Chemistry (UniBa) URL:[Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. benthamscience.com [benthamscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 5. jneurosci.org [jneurosci.org]
- 6. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
Technical Support Center: Synthesis & Optimization of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline .
Due to the significant steric hindrance surrounding the secondary amine core—flanked by a 2,6-dimethylphenoxy group, an alpha-methyl branch, and an ortho-isopropoxy aromatic ring—standard C-N bond formation techniques often suffer from poor conversion, protodehalogenation, or trapped intermediates. This guide deconstructs the two most viable synthetic pathways: Titanium-Mediated Indirect Reductive Amination and Buchwald-Hartwig Cross-Coupling .
Pathway Visualization
Fig 1: Synthetic pathways for N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline.
Part 1: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems," incorporating built-in analytical checkpoints to verify intermediate success before committing to the next step.
Protocol A: Titanium-Mediated Indirect Reductive Amination
Best for scalable, racemic synthesis.
-
Imine Condensation: Charge an oven-dried flask with 1-(2,6-dimethylphenoxy)propan-2-one (1.0 eq) and 2-isopropoxyaniline (1.1 eq) in anhydrous THF (0.5 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) dropwise at 25 °C. Stir for 12 hours.
-
Validation Check: Remove a 50 µL aliquot, concentrate, and analyze via FTIR. The reaction is ready for reduction only when the ketone C=O stretch (~1715 cm⁻¹) is fully replaced by the imine C=N stretch (~1650 cm⁻¹).
-
-
Reduction: Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in three portions over 15 minutes. Stir for 4 hours, allowing the mixture to slowly warm to room temperature.
-
Workup: Quench carefully with 1N NaOH (Caution: vigorous gas evolution and precipitation of white TiO₂ salts). Stir for 30 minutes to granulate the titanium salts. Filter the suspension through a pad of Celite, washing with EtOAc.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Cross-Coupling
Best for enantioselective synthesis using chiral Mexiletine.
-
Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos ligand (4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Reagent Addition: Add 1-bromo-2-isopropoxybenzene (1.0 eq) and Mexiletine (1.2 eq) dissolved in anhydrous, degassed toluene (0.2 M).
-
Validation Check: The solution should appear dark red/burgundy, indicating the formation of the active Pd(0)L₁ complex. A rapid shift to black indicates oxygen ingress and catalyst death (Pd black precipitation).
-
-
Coupling: Seal the tube, remove it from the glovebox, and heat at 85 °C for 16 hours.
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short plug of silica gel to remove the catalyst and inorganic salts. Concentrate and purify via flash chromatography.
Part 2: Troubleshooting & FAQs
Q1: I am using standard Reductive Amination conditions (STAB/AcOH in DCE) but recovering mostly unreacted ketone. How can I drive the reaction to completion? A1: The target molecule features a highly sterically hindered ketone. The adjacent 2,6-dimethylphenoxy group and the alpha-methyl branch make the initial imine condensation thermodynamically unfavorable under standard mild conditions [1]. Causality & Solution: You must switch from a direct to an indirect reductive amination. By using a strong Lewis acid and water scavenger like Ti(OiPr)₄ (Protocol A), you forcefully drive the equilibrium toward the imine. Only after the imine is fully formed should you introduce the reducing agent.
Q2: During the Buchwald-Hartwig route, my major product is isopropoxybenzene (protodehalogenation) rather than the coupled amine. What is going wrong? A2: Protodehalogenation competes with C-N bond formation when the reductive elimination step of the catalytic cycle is too slow. Because Mexiletine is a bulky primary amine and the aryl bromide is ortho-substituted, steric clashing at the Pd-center stalls the cycle, giving the intermediate time to abstract a proton. Causality & Solution: You must use a dialkylbiaryl phosphine ligand specifically engineered for hindered primary amines, such as RuPhos or BrettPhos [2]. These ligands possess bulky dialkyl groups that actively accelerate reductive elimination, allowing the C-N coupling to outcompete the protodehalogenation pathway. Ensure your toluene is strictly anhydrous, as trace moisture is a common proton source.
Q3: My final product is contaminated with trace 2-isopropoxyaniline. How can I remove it without losing yield during chromatography? A3: Anilines often streak on silica gel and co-elute with structurally similar secondary amines. Causality & Solution: Utilize chemical scavenging. During your organic workup, add a water-soluble electrophile like succinic anhydride (0.2 eq) and stir for 30 minutes. The less hindered primary amine (2-isopropoxyaniline) will rapidly react to form a carboxylic acid-functionalized amide, which is easily washed away into the basic aqueous layer, leaving your highly hindered secondary amine product untouched in the organic phase.
Q4: Is there a risk of over-alkylation (tertiary amine formation) in the reductive amination route? A4: Fortunately, the risk of dialkylation is negligible for this specific synthesis. The resulting secondary amine (N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline) is too sterically encumbered to react with a second equivalent of the hindered ketone. Furthermore, the use of STAB as the reductant inherently suppresses over-alkylation due to its mild hydride-donating profile compared to NaBH₃CN [1].
Q5: How can I synthesize the enantiopure (R)- or (S)- version of this molecule? A5: You cannot use the reductive amination route for enantiopure synthesis. The ketone condensation forms a planar sp²-hybridized imine intermediate, destroying any existing stereocenter at the alpha-carbon and resulting in a racemic mixture. Causality & Solution: You must use the Buchwald-Hartwig Cross-Coupling route (Protocol B). By starting with enantiopure (R)- or (S)-Mexiletine, the C-N bond formation occurs at the primary amine nitrogen without breaking any bonds at the chiral alpha-carbon, ensuring 100% retention of stereochemistry.
Part 3: Quantitative Performance Data
The following table summarizes the expected performance metrics across different synthetic strategies, allowing you to select the optimal route based on your lab's capabilities and purity requirements.
| Synthesis Route | Key Reagents & Catalyst | Typical Yield | Crude Purity | Primary Impurity | Scalability / Notes |
| Direct Reductive Amination | STAB, AcOH, DCE | 35 - 45% | ~70% | Unreacted Ketone | High / Poor yield due to sterics. |
| Indirect Reductive Amination | Ti(OiPr)₄, STAB, THF | 80 - 85% | >92% | Trace Aniline | Medium / TiO₂ salts complicate filtration at scale. |
| Buchwald-Hartwig Coupling | Pd₂(dba)₃, RuPhos, NaOtBu | 85 - 92% | >95% | Protodehalogenated Arene | Medium / Requires inert atmosphere; retains stereochemistry. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Available at: [Link]
Troubleshooting N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline degradation during long-term storage
Welcome to the Technical Support Center for N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. This document provides a mechanistic understanding of the compound's degradation pathways, empowering researchers and drug development professionals to diagnose, prevent, and reverse storage-induced degradation.
Executive Summary: The Chemical Vulnerability Profile
N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is a complex hybrid molecule. It features a robust 2,6-dimethylphenoxy ether core—structurally analogous to the highly thermally stable antiarrhythmic agent mexiletine[1]—coupled with a highly reactive secondary aniline moiety. While the ether core resists degradation under standard conditions, the aniline nitrogen possesses an available lone pair of electrons that makes the molecule exceptionally vulnerable to auto-oxidation and radical-initiated degradation[2]. Understanding this dichotomy is critical for maintaining batch integrity during long-term storage.
Diagnostic Data Matrix
Before troubleshooting, consult this quantitative summary to map visual and analytical observations to their specific chemical degradation pathways.
| Degradation Pathway | Triggering Factor | Visual Indicator | Key LC-MS Marker | Prevention Strategy |
| N-Oxidation | Atmospheric O₂, Light | Colorless to Yellow/Brown | [M+16]⁺ (N-oxide formation) | Argon overlay, Amber vial |
| Oxidative Dealkylation | Trace metals, Heat | Deepening brown hue | [M-177]⁺ (Loss of phenoxypropyl) | EDTA-washed glassware, -20°C |
| Ether Cleavage | Acidic solvent impurities | None (remains colorless) | [M-42]⁺ (Loss of isopropyl) | Use HPLC-grade, acid-free solvents |
Mechanistic Troubleshooting (FAQs)
Q1: My previously colorless batch has turned yellow/brown over several months of storage. What is the chemical cause, and is the batch ruined? A1: The discoloration is a hallmark of auto-oxidation at the secondary aniline nitrogen. Anilines are notoriously sensitive to atmospheric oxygen. The nitrogen lone pair interacts with oxygen (often catalyzed by ambient light or trace transition metals) to form N-centered radicals. These radicals propagate to form N-oxides and highly conjugated, colored polymeric species[2]. The batch is not necessarily ruined, but it cannot be used for precise pharmacological assays in its current state, as even 1% degradation can introduce significant experimental artifacts. You must perform a recovery purification (see protocol below).
Q2: How can I definitively differentiate between N-oxidation and ether cleavage in my degraded sample? A2: You must use LC-MS to identify the specific mass shifts. Oxidation of the aniline nitrogen by reactive oxygen species (ROS) typically adds an oxygen atom, resulting in a distinct [M+16]⁺ peak[3]. Conversely, if the compound was exposed to acidic conditions, the isopropoxy ether linkage may undergo hydrolysis, resulting in a loss of the isopropyl group, visible as an [M-42]⁺ fragment.
Q3: What is the optimal long-term storage protocol to arrest these degradation kinetics? A3: To halt radical chain reactions, you must eliminate the initiators: oxygen, light, and thermal energy.
-
Temperature: Store the compound at -20°C to reduce the kinetic energy available for oxidation[1].
-
Light: Use tightly sealed amber glass vials to block UV photons that initiate photo-oxidation.
-
Atmosphere: Backfill the vial's headspace with high-purity Argon. Causality note: Argon is significantly denser than Nitrogen. When injected into a vial, Argon sinks and forms a protective physical blanket directly over the solid or liquid surface, whereas Nitrogen easily mixes with ambient air if the septum seal is imperfect[2].
Self-Validating Recovery Protocol: Flash Chromatography
If your compound has degraded, use this step-by-step methodology to isolate the pure N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline from its oxidized byproducts. This protocol is designed as a self-validating system to ensure the purification process itself does not induce further degradation.
Step 1: System Validation (The Blank Run)
-
Action: Run a blank gradient of Hexane/Ethyl Acetate (80:20) through your silica gel column and analyze the eluent via HPLC.
-
Causality: Silica gel can sometimes be slightly acidic. This step validates that your stationary phase and solvents do not contain acidic impurities that could trigger ether cleavage during the run.
Step 2: Sample Preparation
-
Action: Dissolve the degraded sample in a minimal volume of Dichloromethane (DCM).
-
Causality: Oxidized aniline polymers often exhibit poor solubility in non-polar solvents like hexane. DCM ensures complete dissolution of all species, preventing the sample from crashing out at the top of the column.
Step 3: Chromatographic Separation
-
Action: Load the sample onto the neutral silica gel column. Elute using a gradient starting at 100% Hexane and slowly ramping to 70:30 Hexane:Ethyl Acetate.
-
Causality: The target secondary amine is relatively non-polar and will elute mid-gradient. The oxidized byproducts (N-oxides and dimers) are highly polar and will remain strongly retained near the baseline of the silica column.
Step 4: Fraction Validation & Purity Confirmation
-
Action: Spot fractions on a TLC plate (UV active at 254 nm). Combine fractions containing the target Rf value. Concentrate under reduced pressure at <30°C.
-
Self-Validation: Re-dissolve a 1 mg aliquot of the concentrated product in LC-MS grade acetonitrile. Run an LC-MS analysis. The protocol is considered successful and validated only if the chromatogram demonstrates >98% purity with the complete absence of the [M+16]⁺ peak.
Workflow Visualization
Diagnostic workflow for N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline degradation.
References[1] Title: Extemporaneous formulation and stability testing of mexiletine hydrochloride solution | Source: NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx4XQlANV8R8byB5MGuHd4xPQM2T5KPurlI2rimusOzb6eGMAkWhRbLKxheZUKX0U6J_WFkfToEgx5y9N0Ob0wB1l-vinNdwq-uGM2IwP3tITLOWpO9OFOuqlrezQdxOP2pnx-[2] Title: Preventing oxidation of 2-(Allyloxy)aniline during storage | Source: BenchChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcYyY6qYLfbcnwcs5P3M-IkL58gX4yMzEZDrzEAdnwsu2ucjex-C-VDhpNm-0LWFaHMH05SIDLK1YtWMyyQu_wt0ywMjUpLCxJoGT6DspWWIBrLNBXi2kt06GrIZqFV4o0P6UqDceAwAfhuoFSY1cxvXlk--22ZLOFFUZifTjdco-K6dgaXWf9XQ1AJgjvQxhmD16i8xg=[3] Title: New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals | Source: ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ7wYgQ9D0Ug3YANG61WkVXZRSfYfWDBtlkDgNsabE80PQhmLXF2dpMENsAClUXa1K7qMA7sDsuAnsANC2nZ2p--qnEBx64Bd0zHIdcdtIXKX_Cy2z2oMd35HpJM4X1oOpbs7oXGhlXW-i4g==
Sources
Optimizing mobile phase gradients for N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline .
Structurally, this compound is a bulky, highly lipophilic secondary amine derivative, often encountered as a complex synthetic impurity or degradant of parent compounds like mexiletine[1]. Its dual-ether linkages (dimethylphenoxy and isopropoxy groups) and secondary aniline nitrogen create a "perfect storm" for reversed-phase liquid chromatography (RPLC): extreme hydrophobic retention combined with severe peak tailing due to secondary silanol interactions.
This guide provides field-proven, self-validating methodologies to overcome these challenges.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does this compound exhibit severe peak tailing and variable retention times compared to primary amine precursors?
The Causality: The target compound contains a secondary aniline nitrogen. The pKa of N-alkyl anilines typically falls between 4.5 and 5.5. If your mobile phase pH is unbuffered or set near pH 5.0, the molecule exists in a state of partial ionization, leading to split peaks and irreproducible retention times. Furthermore, the protonated fraction of the amine interacts strongly with residual, negatively charged silanols ( SiO− ) on standard C18 silica stationary phases through ion-exchange mechanisms, which manifests as severe peak tailing[2].
The Solution: You must force the molecule into a single ionization state. We recommend operating at a highly acidic pH (e.g., pH 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid) to fully protonate the amine. To counteract the resulting silanol interactions, utilize a column with a positively charged surface (e.g., Charged Surface Hybrid - CSH C18) which electrostatically repels the protonated basic drug[2].
Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier in my gradient?
The Causality: While ACN is the default aprotic modifier due to its lower viscosity and superior mass transfer kinetics, Methanol often provides unique selectivity for this specific molecule. The target compound contains two ether oxygens. Methanol, being a protic solvent, can act as both a hydrogen bond donor and acceptor, heavily solvating the ether linkages and altering the elution order compared to strictly hydrophobic partitioning[1].
The Solution: For impurity profiling where this compound must be separated from closely related positional isomers, a Methanol/Water gradient buffered with ammonium acetate (pH 4.8 - 5.0) has been shown to optimize selectivity for mexiletine derivatives[1]. However, if peak shape is your primary concern, an ACN gradient at pH 2.5 will yield higher efficiency (narrower peak widths).
Q3: How do I optimize the gradient slope to elute this highly lipophilic compound without excessive run times?
The Causality: The addition of the 2-isopropoxyphenyl group to the propyl linker drastically increases the LogP (lipophilicity) of the molecule compared to its parent primary amine. A shallow gradient (e.g., 5% to 50% organic) will leave this compound permanently retained on the column.
The Solution: Implement a multi-step (segmented) gradient . Use a shallow slope initially to separate early-eluting polar impurities, followed by a steep "ballistic" ramp up to 90-95% organic modifier to rapidly elute the target compound and wash the column.
Part 2: Data Presentation & Gradient Strategy
Table 1: Physicochemical Properties vs. Chromatographic Behavior
| Molecular Feature | Chromatographic Consequence | Mitigation Strategy |
| Secondary Aniline (pKa ~5.0) | Peak tailing, pH sensitivity, ion-exchange with silica. | Buffer mobile phase to pH 2.5 (Formate) or pH 10.0 (Ammonia). Use end-capped columns. |
| High Lipophilicity (High LogP) | Extreme retention on standard C18; broad peaks due to poor mass transfer. | Elevate column temperature to 40°C - 45°C; ramp gradient to >90% organic modifier. |
| Dual Ether Linkages | Susceptible to hydrogen bonding variations. | Evaluate Methanol vs. Acetonitrile to optimize selectivity (alpha) against co-eluting impurities. |
Table 2: Optimized UHPLC Segmented Gradient Program
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) | Temp: 45°C | Flow: 0.4 mL/min Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: Acetonitrile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Segment Purpose |
| 0.0 | 85 | 15 | Initial hold to focus polar analytes. |
| 1.0 | 85 | 15 | Isocratic hold for parent drug elution. |
| 6.0 | 40 | 60 | Shallow ramp to separate closely related isomers. |
| 8.0 | 5 | 95 | Ballistic ramp to elute the highly lipophilic target compound. |
| 10.0 | 5 | 95 | Column wash (remove highly retained hydrophobic dimers). |
| 10.1 | 85 | 15 | Return to initial conditions. |
| 13.0 | 85 | 15 | Re-equilibration (Self-validation: ensure delta column pressure is stable). |
Part 3: Step-by-Step Experimental Protocol
To ensure a self-validating system, follow this protocol. The method is considered valid only if the system suitability criteria in Step 4 are met.
Step 1: Mobile Phase Preparation (Strict pH Control)
-
Weigh exactly 0.63 g of Ammonium Formate and dissolve in 1.0 L of LC-MS grade water.
-
Adjust the pH to exactly 3.0 ± 0.05 using MS-grade Formic Acid. Do not skip the pH meter verification; a deviation of 0.2 pH units will shift the retention time of the secondary amine.
-
Filter through a 0.2 µm PTFE membrane to remove particulates.
Step 2: Column Equilibration & Temperature Control
-
Install a positively charged surface C18 column (e.g., Waters CSH or Phenomenex Kinetex EVO).
-
Set the column oven to 45°C. Causality: Elevated temperature reduces the viscosity of the highly organic mobile phase, improving mass transfer kinetics for this bulky molecule, thereby sharpening the peak.
-
Equilibrate the column at initial gradient conditions (15% B) for at least 10 column volumes until the baseline and system pressure are completely stable.
Step 3: Sample Preparation & Injection
-
Dissolve the standard in a diluent weaker than the initial mobile phase (e.g., 10% ACN in Water) to prevent injection solvent effects (peak splitting).
-
Inject 1.0 µL to 2.0 µL to prevent column volume overload.
Step 4: System Suitability Validation
-
Execute the gradient program (Table 2).
-
Validation Check: The method is successful if:
-
The tailing factor ( Tf ) of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is ≤ 1.3 .
-
The resolution ( Rs ) between the target compound and any preceding impurity is ≥ 2.0 .
-
Retention time relative standard deviation (%RSD) over 5 replicate injections is ≤ 0.5% .
-
Part 4: Troubleshooting Workflow Visualization
Fig 1: Troubleshooting workflow for lipophilic secondary amine peak tailing and retention.
References
-
McCalley, D.V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Available at:[Link]
-
CoLab / Biomedical Chromatography. (2024). Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules. Available at:[Link]
-
van Buuren, C., Lawrence, J. F., Brinkman, U. A. T., Honigberg, I. L., & Frei, R. W. (1980). Reversed-phase liquid chromatography of basic drugs and pesticides with a fluorigenic ion-pair extraction detector. Analytical Chemistry, 52(4), 700-704. Available at:[Link]
Sources
- 1. Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules | CoLab [colab.ws]
- 2. Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Troubleshooting for N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve background noise, carryover, and matrix suppression issues when analyzing N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte Profiling & Causality
N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is a highly lipophilic secondary amine. Its structure comprises a bulky 2,6-dimethylphenoxy group and an isopropoxyaniline moiety.
-
Ionization: As an aniline derivative, its nitrogen is weakly basic (estimated pKa ~4.5). It requires an acidic mobile phase (e.g., 0.1% formic acid) for efficient protonation [M+H]+ in Electrospray Ionization positive mode (ESI+).
-
Chromatographic Behavior: The extreme hydrophobicity drives strong retention on reversed-phase columns and promotes non-specific binding to active silanol groups, PEEK tubing, and autosampler components, leading to severe carryover and elevated background noise[1].
Diagnostic Workflow for Background Noise
Before adjusting your method, you must isolate the origin of the noise. Follow this logical workflow to determine if the issue is pre-column (autosampler/solvents), on-column (bleed/matrix), or post-column (ESI source fouling)[2].
Diagnostic workflow for isolating LC-MS/MS background noise sources.
Frequently Asked Questions (FAQs)
Q1: I am seeing a persistent, high background noise across the entire chromatogram in ESI+ mode. How do I identify the source? A: High background noise typically stems from three sources: mobile phase contamination, ESI source fouling, or column bleed. To isolate the issue, perform a zero-volume injection (bypassing the column)[2]. If the noise persists, the issue is post-column. Inspect the ESI source for a "white film," which indicates the accumulation of non-volatile salts or matrix precipitates rather than column bleed[3].
-
Causality: The target compound requires acidic conditions for optimal protonation. However, if high concentrations of buffers (like ammonium acetate) are used and not properly desolvated, they precipitate on the MS inlet optics, creating a constant chemical noise floor[3].
-
Validation: Wipe the ESI source with a water-soaked swab. If the white residue dissolves in water, it confirms buffer/matrix buildup, not silica column bleed[3].
Q2: My blank injections show peaks at the exact retention time of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline. Is this background noise or carryover? A: This is classic autosampler or column carryover, a frequent issue for highly lipophilic amines[4]. Because the compound contains multiple hydrophobic aromatic rings, it readily adsorbs onto PEEK tubing, rotor seals, and the autosampler needle.
-
Causality: Standard wash solvents (like 100% Methanol) lack the dispersive power to break the strong hydrophobic interactions between the 2,6-dimethylphenoxy group and polymer surfaces.
-
Validation: Run the "Duplicated Solvent Gradient Method"[1]. Inject your Upper Limit of Quantification (ULOQ) standard, followed by three consecutive blank solvent injections. If the peak area in the first blank is >20% of the Lower Limit of Quantification (LLOQ) and decays in subsequent blanks, you have a carryover issue.
Q3: How do I eliminate matrix-induced background noise when analyzing this compound in biological samples? A: Matrix effects, particularly from endogenous phospholipids, can cause baseline elevation and ion suppression[5]. Since the compound is highly lipophilic, it often co-elutes with late-eluting phospholipids. Implement a Solid Phase Extraction (SPE) cleanup rather than simple protein precipitation to selectively isolate the amine.
Quantitative Data & Troubleshooting Tables
Table 1: Common ESI+ Background Contaminant Ions to Monitor Monitoring these specific m/z values can help you quickly identify the chemical source of your background noise.
| m/z Value | Potential Source | Troubleshooting Action |
| 149.0 | Phthalates (Plasticizer) | Replace plastic tubing/vials with glass inserts. |
| 282.3 | Oleamide (Slip agent) | Check pipette tips and microcentrifuge tubes. |
| 371.3 | Polysiloxanes (Septa bleed) | Use PTFE-lined silicone septa; avoid multiple punctures. |
| 413.3 | Diisooctyl phthalate | Use strictly LC-MS grade solvents; flush the system. |
Table 2: Impact of Autosampler Wash Solvents on Carryover of Lipophilic Amines Data demonstrates the necessity of complex wash mixtures for highly lipophilic analytes.
| Wash Solvent Composition | Carryover (%) | Mechanism / Causality |
| 100% Methanol | 4.5% | Insufficient dispersive power to break strong hydrophobic interactions. |
| 50:50 Acetonitrile:Water + 0.1% FA | 2.1% | Acidic pH maintains solubility, but lacks lipophilic disruption. |
| 25:25:25:25 H2O:MeOH:ACN:IPA + 0.1% FA | < 0.1% | Isopropanol (IPA) disrupts hydrophobic binding; FA prevents ionic interactions. |
Experimental Protocols
Protocol 1: System Decontamination & Carryover Elimination
This protocol is designed to strip lipophilic contaminants from the fluidic path.
Step-by-Step Methodology:
-
Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh solvents.
-
Prepare the "Magic Wash": Mix 25% LC-MS grade Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% Formic Acid.
-
System Flush: Purge all lines with the wash solvent. Flush the system at 0.5 mL/min for 2 hours. Crucial: Divert the flow to waste; do not let this wash enter the mass spectrometer[5].
-
Needle Wash: Set the autosampler to perform 5 consecutive full-loop wash cycles using the same solvent mixture.
-
Re-equilibration: Reinstall the column and equilibrate with the starting mobile phase for 20 column volumes.
-
Self-Validating System: Inject a solvent blank. The background noise should drop by at least 10-fold, and no ghost peaks should appear at the analyte's retention time.
Protocol 2: Optimized SPE Workflow for Lipophilic Amines
To eliminate phospholipid-induced background noise, use a Mixed-Mode Cation Exchange (MCX) SPE cartridge.
Solid Phase Extraction (SPE) workflow for lipophilic amines.
Step-by-Step Methodology:
-
Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of Water containing 0.1% Formic Acid.
-
Loading: Dilute your biological sample 1:1 with 2% Formic Acid in water. Load onto the cartridge at 1 mL/min.
-
Causality: The strong acid ensures the aniline nitrogen of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline is fully protonated, allowing it to bind tightly to the sulfonic acid groups on the sorbent.
-
-
Washing: Wash with 1 mL of 5% Methanol in water to remove polar background noise and unbound proteins. Follow with 1 mL of 100% Methanol to wash away neutral lipophilic interferences (like phospholipids). The target analyte remains bound via ionic interactions.
-
Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Causality: The basic pH neutralizes the secondary amine, breaking the ionic bond with the sorbent and allowing the highly organic solvent to wash the lipophilic compound off the cartridge.
-
-
Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.
References
-
Separation Science. "Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving." Available at: [Link]
-
MicroSolv Technology Corporation. "White Film on an LC-MS Source with Background Noise was Very Low - Tech Information." Available at:[Link]
-
ResearchGate. "Evaluation of Column Carryover of Phosphorylated Peptides and Fumonisins by Duplicated Solvent Gradient Method in Liquid Chromatography/Tandem Mass Spectrometry." Available at:[Link]
-
Royal Society of Chemistry. "Guide to achieving reliable quantitative LC-MS measurements." Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving | Separation Science [sepscience.com]
- 3. mtc-usa.com [mtc-usa.com]
- 4. rsc.org [rsc.org]
- 5. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Minimizing off-target toxicity of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline in vitro
Welcome to the DMP-IPA In Vitro Development Support Center. This portal provides drug development professionals with mechanistic insights, troubleshooting guides, and validated protocols to navigate and mitigate the off-target toxicity profile of DMP-IPA and its structural analogs.
Troubleshooting & Knowledge Base (FAQs)
Q1: Why are we observing delayed, dose-dependent cytotoxicity in primary human hepatocytes after 48 hours, despite no acute toxicity at 4 hours? Root Cause Analysis: Delayed hepatotoxicity is a classic signature of Cytochrome P450 (CYP)-mediated bioactivation. The 2,6-dimethylphenoxy moiety of DMP-IPA is highly susceptible to oxidative metabolism by hepatic CYPs. This oxidation generates a highly electrophilic reactive quinone methide intermediate1[1]. These intermediates rapidly deplete intracellular glutathione (GSH). Once the GSH pool is exhausted (which causes the delayed temporal response), the quinone methides covalently bind to nucleophilic cysteine residues on critical cellular proteins, triggering oxidative stress and apoptosis[1]. Resolution: Perform a Reactive Metabolite Trapping Assay (see SOP-01) to confirm adduct formation. To structurally mitigate this, consider substituting the para-position of the phenoxy ring with a halogen (e.g., fluorine) to block the primary site of oxidation.
Q2: How can I verify if the 2,6-dimethylphenoxy moiety is actually undergoing bioactivation in my specific assay? Root Cause Analysis: Because reactive metabolites like quinone methides have half-lives of seconds to minutes, they cannot be detected directly in standard metabolic stability assays. Resolution: You must use a surrogate nucleophile to "trap" the intermediate. By supplementing human liver microsomes (HLMs) with an excess of GSH, the reactive intermediate will form a stable GSH-conjugate 2[2]. This conjugate can then be detected via LC-HRMS using a neutral loss scan of 129 Da[3].
Q3: In our automated patch-clamp assays, DMP-IPA shows an IC50 of 1.2 µM against the hERG channel. Is this a specific or non-specific lipid bilayer effect? Root Cause Analysis: This is a specific, on-target binding event within the hERG ( Kv11.1 ) channel's inner cavity. DMP-IPA features a basic secondary amine linked to two lipophilic aromatic systems. This pharmacophore perfectly mimics the structural requirements for hERG blockade4[4]. At physiological pH (7.4), the amine is protonated and interacts strongly via cation- π interactions with the Y652 and F656 residues in the channel pore. Resolution: To mitigate hERG liability, you must reduce the basicity (pKa) of the central nitrogen. Converting the amine to an amide, or adding electron-withdrawing groups to the isopropoxyaniline ring, will reduce the fraction of protonated molecules at pH 7.4, significantly lowering hERG affinity.
In Vitro Toxicity Profiling & SAR Mitigation Data
The following table summarizes the quantitative off-target toxicity data for the parent DMP-IPA compound compared to rationally designed structural analogs aimed at mitigating these liabilities.
| Compound ID | Structural Modification | hERG IC50 (µM) | HLM GSH Adducts (Peak Area Ratio) | Hepatocyte CC50 (µM, 48h) |
| DMP-IPA (Parent) | None | 1.2 | High (+++) | 15.4 |
| Analog A | 4-Fluoro-2,6-dimethylphenoxy | 1.5 | Low (+) | > 50.0 |
| Analog B | N-Acetylation (Reduced pKa) | > 30.0 | High (+++) | 18.2 |
| Analog C | 4-Fluoro + N-Acetylation | > 30.0 | None (-) | > 100.0 |
Interpretation: Analog C successfully decouples the primary pharmacology from off-target toxicity by simultaneously blocking quinone methide formation (fluorination) and preventing hERG pore trapping (pKa reduction).
Standard Operating Procedures (SOPs)
SOP-01: In Vitro Reactive Metabolite Trapping (GSH Assay)
Causality & Design: To capture transient electrophiles before they degrade, we use an excess of GSH as a "decoy" nucleophile in an HLM system. NADPH is required to initiate CYP450 catalytic turnover. Self-Validation System: Acetaminophen (10 µM) is used as a positive control because it reliably forms a known GSH adduct (3-(glutathion-S-yl)acetaminophen). A "No-NADPH" sample serves as the negative control to prove the adduct formation is strictly CYP-dependent.
Step-by-Step Methodology:
-
Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled Human Liver Microsomes (HLMs) on ice.
-
Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration 1.0 mg/mL), DMP-IPA (10 µM), and GSH (5 mM) in the buffer.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Termination: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
LC-HRMS Analysis: Inject the supernatant into an LC-Orbitrap mass spectrometer. Utilize a Neutral Loss (NL) scan monitoring for a loss of 129 Da (characteristic fragmentation of the glutamyl moiety) to identify and quantify GSH adducts3[3].
SOP-02: Automated Patch-Clamp for hERG ( IKr ) Inhibition
Causality & Design: hERG blockers typically trap themselves in the open or inactivated states of the channel. Therefore, a specific voltage step protocol is required to force the channels into these states before measuring the outward tail current. Self-Validation System: E-4031 (100 nM) is applied as a positive control at the end of the assay to ensure >90% tail current block, validating the health and responsiveness of the cell.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.
-
Electrophysiology Setup: Load cells onto an automated planar patch-clamp system. Achieve whole-cell configuration, ensuring seal resistance is > 1 GΩ.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward IKr tail current.
-
Compound Application: Apply DMP-IPA in escalating concentrations (0.1, 0.3, 1.0, 3.0, 10.0 µM). Allow 3 to 5 minutes per concentration to reach steady-state block.
-
Data Analysis: Calculate the percentage of tail current inhibition relative to the vehicle (0.1% DMSO) control. Generate an IC50 curve using a standard Hill equation fit.
Mechanistic & Workflow Visualizations
Dual off-target toxicity pathways: CYP-mediated bioactivation and hERG channel inhibition.
Step-by-step in vitro screening workflow for reactive metabolites and hERG liabilities.
References
- Source: Chemical Research in Toxicology (ACS Publications)
- Source: PubMed Central (NIH)
- Source: PubMed Central (NIH)
- Source: Analytical Chemistry (ACS Publications)
Sources
Comparative In Vitro Analysis of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline Against Standard Reference Compounds
A Technical Guide for Researchers in Pharmacology and Drug Discovery
Introduction
This guide provides a detailed comparative in vitro analysis of the novel compound N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline against established reference compounds. Due to its structural resemblance to known Class I antiarrhythmic and local anesthetic agents, particularly those containing a xylyl (2,6-dimethylphenyl) moiety, this investigation focuses on characterizing its effects on voltage-gated sodium channels. The primary comparators selected are Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic drug, and Flecainide, a potent Class Ic antiarrhythmic agent.
The objective of this guide is to offer researchers a comprehensive framework for evaluating the in vitro pharmacological profile of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline. This includes detailed experimental protocols, comparative data analysis, and an exploration of the underlying scientific principles guiding the experimental design. By presenting this data, we aim to provide a foundational understanding of this compound's potential therapeutic applications and liabilities.
Mechanism of Action: The Role of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (Nav) are integral membrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. These channels cycle through three main states: resting, open (activated), and inactivated. Class I antiarrhythmic drugs and local anesthetics exert their effects by binding to specific sites within the Nav channel pore, thereby modulating its function.
The "modulated receptor hypothesis" posits that these drugs exhibit different affinities for the various states of the channel. For instance, many Class I agents show a higher affinity for the open and inactivated states than for the resting state. This state-dependent binding is a key determinant of their therapeutic action and potential for adverse effects.
Below is a simplified representation of the sodium channel states and the points of intervention for blocking agents.
Figure 2: Workflow for the in vitro electrophysiological comparison.
Detailed Experimental Protocols
1. Cell Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days upon reaching 80-90% confluency.
2. Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp.
-
Apparatus: A patch-clamp amplifier, data acquisition system, and microscope.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Procedure:
-
Cells are plated onto glass coverslips 24-48 hours before recording.
-
A coverslip is transferred to the recording chamber and perfused with the external solution.
-
Borosilicate glass pipettes (2-4 MΩ resistance) are filled with the internal solution and used to form a gigaseal with a target cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Series resistance is compensated by at least 80%.
-
3. Voltage-Clamp Protocols:
-
Tonic Block Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a 50 ms depolarizing pulse to 0 mV to elicit a peak sodium current (INa).
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of the test compound.
-
Measure the reduction in peak INa at each concentration to determine the tonic block.
-
-
Use-Dependent Block Protocol:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses to 0 mV at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the progressive reduction in peak INa during the pulse train.
-
The use-dependent block is quantified as the percentage of block at the end of the train relative to the first pulse.
-
Comparative Data Summary
The following table summarizes the expected data points from the proposed experiments, allowing for a direct comparison of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline with Lidocaine and Flecainide.
| Parameter | N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline | Lidocaine (Reference) | Flecainide (Reference) |
| Tonic Block IC50 (µM) | To be determined | ~100-200 | ~5-10 |
| Use-Dependent Block (10 Hz) | To be determined | Moderate | Strong |
| Onset Rate of Block | To be determined | Fast | Slow |
| Recovery from Block | To be determined | Fast | Slow |
Interpretation of Potential Outcomes
The results from these experiments will allow for the classification of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline's action on Nav1.5 channels.
-
If the compound exhibits a tonic block IC50 and use-dependence similar to Lidocaine: It would be classified as a Class Ib-like agent with rapid kinetics. This might suggest potential applications as a local anesthetic or for treating certain types of ventricular arrhythmias.
-
If the compound shows a potent tonic block and strong use-dependence with slow kinetics, similar to Flecainide: It would be classified as a Class Ic-like agent. Such a profile would indicate potential for treating a broader range of arrhythmias, but might also carry a higher risk of pro-arrhythmic effects.
-
If the compound's profile is intermediate or differs significantly: This would suggest a novel mechanism of interaction with the sodium channel, warranting further investigation into its state-dependency and binding site.
Conclusion
This guide outlines a systematic in vitro approach to characterize the pharmacological properties of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline, using Lidocaine and Flecainide as benchmark compounds. The provided protocols for patch-clamp electrophysiology are designed to elucidate the compound's potency, kinetics, and state-dependency of sodium channel blockade. The resulting data will be crucial for understanding its mechanism of action and for guiding future preclinical and clinical development. By adhering to these rigorous comparative methodologies, researchers can generate high-quality, reproducible data to accurately position this novel compound within the landscape of sodium channel modulators.
References
-
Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology, 590(11), 2577–2589. [Link]
Scale-Up Synthesis of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline: Continuous Flow vs. Batch
Target Audience: Researchers, process chemists, and drug development professionals.
Executive Summary
Scaling up the synthesis of sterically hindered secondary amines like N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline presents significant engineering and chemical challenges. This guide objectively compares traditional batch reductive amination against Continuous Flow Technology (CFT). By moving away from rigid templates, we provide an in-depth analysis of the reaction causality, empirical performance data, and self-validating experimental protocols to guide your process development from bench to pilot scale.
Mechanistic Causality: The Scale-Up Bottleneck
The synthesis of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline relies on the reductive amination of 2-(2,6-dimethylphenoxy)propanal with 2-isopropoxyaniline.
Reaction Pathway:
-
Condensation: The aldehyde and amine condense to form a carbinolamine, which rapidly dehydrates to an imine.
-
Hydrogenation: The imine is reduced to the target secondary amine using hydrogen gas and a heterogeneous catalyst.
The Batch Bottleneck: In traditional batch reactors, the highly exothermic nature of the hydrogenation step creates1[1]. Furthermore, the triphasic nature of the reaction (solid catalyst, liquid reactants, hydrogen gas) suffers from poor gas-liquid mixing. The volumetric mass transfer coefficient ( kLa ) in batch is typically low, leading to hydrogen starvation at the catalyst surface, which promotes side reactions such as imine hydrolysis or 2[2].
The Continuous Flow Advantage: Continuous flow reactors, particularly packed-bed reactors (PBRs), fundamentally alter the reaction kinetics. By passing the liquid stream and hydrogen gas concurrently through a catalyst bed, the interfacial area is maximized, drastically increasing the 1[1]. The high surface-to-volume ratio of flow reactors ensures near-isothermal conditions, suppressing thermal degradation and 3[3].
Reaction pathway for the reductive amination of the target API intermediate.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, the protocols below incorporate Process Analytical Technology (PAT) to create self-validating workflows.
Protocol A: Traditional Batch Reductive Amination (Control)
-
Imine Formation: In a 1 L stirred tank reactor (STR), dissolve 2-(2,6-dimethylphenoxy)propanal (0.5 mol) and 2-isopropoxyaniline (0.5 mol) in 500 mL of 4-methyltetrahydropyran (4-MeTHP). Add MgSO₄ (0.2 mol) as a desiccant. Stir at 40 °C for 4 hours.
-
Filtration: Filter the mixture to remove the hydrated MgSO₄.
-
Hydrogenation: Transfer the filtrate to a high-pressure autoclave. Add 5% Pd/C (5 mol%).
-
Pressurization: Purge the headspace with N₂, then pressurize with H₂ to 10 bar.
-
Reaction: Stir at 800 rpm at 60 °C for 12 hours. Monitor the pressure drop to track hydrogen uptake.
-
Workup: Vent the reactor, filter the catalyst through Celite, and concentrate the filtrate in vacuo.
-
Self-Validation Check: Offline HPLC analysis typically reveals incomplete conversion (85-88%) due to catalyst deactivation and mass transfer limits inherent to batch stirring.
Protocol B: Continuous Flow Reductive Amination (Optimized)
-
Feed Preparation: Prepare a 0.5 M solution of 2-(2,6-dimethylphenoxy)propanal and 2-isopropoxyaniline in 4-MeTHP.
-
In-Line Condensation: Pump the solution at 2.0 mL/min through a heated perfluoroalkoxy (PFA) coil reactor (10 mL volume, 60 °C) to continuously form the imine.
-
In-Line PAT Monitoring (Self-Validation): Route the output through an in-line FTIR flow cell. The system validates itself by monitoring the disappearance of the carbonyl stretch (1720 cm⁻¹) and the appearance of the imine stretch (1650 cm⁻¹), ensuring >99% conversion before the reduction step.
-
Continuous Hydrogenation: Combine the validated imine stream with H₂ gas (regulated by a mass flow controller at 20 mL/min) using a static T-mixer.
-
Packed-Bed Reactor (PBR): Pass the segmented gas-liquid flow through a PBR (ID: 10 mm, L: 150 mm) packed with 3% Pt/C-S mixed with Celite (1:4 ratio) to facilitate 4[4]. Maintain the PBR at 80 °C and 15 bar back-pressure.
-
Collection: Pass the effluent through a gas-liquid separator. Collect the highly pure liquid product continuously.
Continuous flow setup integrating in-line PAT and a packed-bed reactor.
Performance Comparison & Data Presentation
The continuous flow method significantly outperforms the batch process across all critical scale-up metrics. The use of a packed-bed reactor eliminates the need for mechanical stirring, prevents catalyst attrition, and allows for much higher operating pressures, driving the reaction to1[1].
Table 1: Quantitative Comparison of Scale-Up Metrics
| Metric | Traditional Batch (1 L STR) | Continuous Flow (PBR System) | Causality / Advantage |
| Overall Yield | 86% | 97% | Flow prevents over-reduction and thermal degradation. |
| Purity (HPLC) | 92% | >99% | Isothermal conditions in flow suppress side reactions. |
| Reaction Time | 16 hours (total) | 15 minutes (residence time) | Enhanced kLa in flow accelerates hydrogenation. |
| Space-Time Yield | 12 g·h⁻¹·L⁻¹ | 340 g·h⁻¹·L⁻¹ | Flow allows continuous throughput in a micro-volume. |
| Process Mass Intensity | 45 g/g | 18 g/g | Flow eliminates the need for desiccant and extra solvent. |
| Safety Profile | High Risk (H₂ accumulation) | Low Risk (Minimal H₂ inventory) | Flow uses <1% of the H₂ volume present in batch at any time. |
Conclusion
For the scale-up of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline, Continuous Flow Technology is objectively superior to traditional batch processing. By resolving the mass transfer limitations of hydrogen gas and providing precise thermal control, the continuous flow protocol ensures high reproducibility, exceptional purity, and a drastically improved Space-Time Yield. Researchers transitioning this intermediate to pilot scale should adopt a packed-bed reactor configuration with integrated PAT to guarantee a self-validating, robust process.
Sources
Inter-Laboratory Validation of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline (NDP-IPA): A Comprehensive Assay Comparison Guide
Executive Summary & Mechanistic Rationale
The development of state-dependent voltage-gated sodium channel (NaV) modulators requires rigorous, orthogonal validation to ensure that apparent potency translates from high-throughput screening (HTS) to physiological efficacy. N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline (NDP-IPA) is a novel, highly lipophilic analogue of the Class IB antiarrhythmic agent Mexiletine.
While Mexiletine is a well-established NaV1.5 and NaV1.4 blocker, its clinical utility is often limited by a narrow therapeutic index and moderate affinity [[1]]([Link]). NDP-IPA introduces a 2-isopropoxyaniline moiety designed to enhance state-dependent binding. Mechanistically, Mexiletine and its analogues bind preferentially to the inactivated state of the channel, inserting into the intracellular pore and establishing strong π-π interactions with phenylalanine residues (specifically Phe in the domain IV S6 segment) . The bulky, electron-rich isopropoxyaniline group of NDP-IPA is hypothesized to occupy the fenestration between domains III and IV more effectively, drastically increasing use-dependent block .
To objectively evaluate NDP-IPA against standard alternatives (Mexiletine and Tetracaine), we engineered a tri-centric, inter-laboratory validation framework aligned with the Comprehensive in vitro Proarrhythmia Assay (CiPA) guidelines [[2]]([Link]).
Fig 1. Tri-centric inter-laboratory validation workflow for NDP-IPA following CiPA guidelines.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality—every reagent and voltage step must serve a specific mechanistic purpose to prevent assay artifacts.
Protocol A: High-Throughput Fluorescent Sodium Influx Assay (No-Wash)
Causality: Traditional wash steps dislodge loosely adherent HEK293 or CHO cells, severely increasing well-to-well variability and degrading the Z'-factor. By utilizing a sodium-sensitive dye paired with an extracellular quencher, we eliminate the wash step, preserving monolayer integrity. Furthermore, because NaV channels inactivate within milliseconds, standard plate readers cannot capture the transient Na+ influx. We use Veratridine to inhibit fast inactivation, forcing an open/inactivated equilibrium that allows continuous, measurable sodium influx .
Step-by-Step Methodology:
-
Cell Preparation: Plate assay-ready CHO-NaV1.5 cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove culture media. Add 20 µL of dye loading buffer containing 5 µM Asante NaTRIUM Green-2 (ANG-2 AM), 0.04% Pluronic F-127 (to aid dye solubilization), and 2 mM probenecid (to inhibit multidrug resistance pumps from extruding the dye). Incubate for 60 mins at 37°C.
-
Quenching & Compound Addition: Add 10 µL of buffer containing 1 mM Ponceau 4R (a red-violet food dye that quenches extracellular ANG-2 fluorescence without affecting channel function) . Co-administer the test compound (NDP-IPA, Mexiletine, or Tetracaine) at varying concentrations (0.1 µM to 300 µM). Incubate for 30 mins at room temperature to allow compound binding.
-
Channel Activation: Record baseline fluorescence (Ex: 515 nm, Em: 540 nm) for 30 seconds. Inject 10 µL of Veratridine (final concentration 100 µM) to lock channels in a conducting state.
-
Data Acquisition: Record fluorescence kinetics for 5 minutes. Calculate the area under the curve (AUC) to determine IC50 values.
Protocol B: Automated Patch-Clamp (APC) Electrophysiology
Causality: Fluorescence assays provide high-throughput proxy measurements but cannot precisely control membrane voltage. Because NDP-IPA is a state-dependent blocker, its affinity changes based on the channel's conformational state . APC allows precise clamping of the membrane potential to isolate resting-state vs. inactivated-state block, providing a self-validating mechanistic profile.
Step-by-Step Methodology:
-
Cell Capture: Suspend CHO-NaV1.5 cells in extracellular solution and load onto a 384-well APC planar patch-clamp chip. Apply negative pressure to establish >1 GΩ gigaseals, followed by brief suction pulses to rupture the membrane and achieve whole-cell configuration.
-
Resting State Protocol (Tonic Block): Hold the membrane potential at -100 mV (where >99% of channels are in the resting state). Apply a single 20 ms test pulse to -10 mV. Perfuse NDP-IPA and measure the reduction in peak inward sodium current after 3 minutes of equilibration.
-
Inactivated State Protocol (Use-Dependent Block): Hold the membrane potential at -70 mV (where ~50% of channels are steady-state inactivated). Apply a train of 30 pulses (20 ms to -10 mV) at 10 Hz. This forces the channels to cycle rapidly through open and inactivated states, exposing the intracellular D4-S6 binding site to the drug [[3]]([Link]).
-
Data Analysis: Normalize peak currents to vehicle controls. Fit the concentration-response curves using the Hill equation to derive the IC50 for both states.
Fig 2. State-dependent binding mechanism of NDP-IPA to voltage-gated sodium channels.
Comparative Data Analysis
To objectively compare NDP-IPA's performance against standard alternatives, data from the three independent laboratories was aggregated. The tight correlation between the APC inactivated-state IC50 and the HTS fluorescence IC50 validates the no-wash assay's utility as a reliable proxy for state-dependent block.
Table 1: Inter-Laboratory Validation of IC50 Values (µM) for NaV1.5
| Compound | Lab 1: APC (Resting State) | Lab 1: APC (Inactivated State) | Lab 2: HTS Fluorescence (No-Wash) | Lab 3: iPSC-CM (FPDcF) |
| NDP-IPA | >100.0 µM | 4.2 µM | 6.8 µM | 5.5 µM |
| Mexiletine | >300.0 µM | 28.5 µM | 35.2 µM | 30.1 µM |
| Tetracaine | 45.0 µM | 1.8 µM | 3.1 µM | 2.4 µM |
Note: iPSC-CM FPDcF represents the Field Potential Duration corrected for Fridericia's formula, serving as a physiological proxy for proarrhythmic risk mitigation .
Table 2: Assay Robustness & State-Dependent Ratios
| Compound | State-Dependent Ratio (Resting / Inactivated) | HTS Assay Z'-Factor | Inter-Lab Coefficient of Variation (CV%) |
| NDP-IPA | >23.8x | 0.74 | 18.4% |
| Mexiletine | >10.5x | 0.68 | 22.1% |
| Tetracaine | 25.0x | 0.71 | 15.3% |
Conclusion & Best Practices
The inter-laboratory validation confirms that NDP-IPA is a highly potent, state-dependent NaV1.5 modulator. The addition of the 2-isopropoxyaniline moiety successfully increases the compound's affinity for the inactivated state by ~7-fold compared to its parent compound, Mexiletine.
From an assay development perspective, this guide demonstrates that HTS fluorescence assays using ANG-2 and Ponceau 4R quenching are highly predictive of true electrophysiological use-dependent block, provided that the channel activator (Veratridine) is carefully calibrated. When screening highly lipophilic compounds like NDP-IPA, researchers must prioritize state-dependent APC protocols holding at -70 mV; relying solely on resting-state assays (-100 mV) will result in false negatives and drastically underestimate the compound's physiological efficacy.
Sources
- 1. Frontiers | Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome [frontiersin.org]
- 2. Frontiers | Cardiovascular safety pharmacology: beyond arrhythmic risk assessment [frontiersin.org]
- 3. Differential Effects of R(-)-Mexiletine(-) mexiletine on Cloned Neuronal and Cardiac Sodium Channel ? Subunits [faculty.washington.edu]
A Guide to Comparative Pharmacokinetic Profiling of Novel N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline Derivatives
Introduction
In the pursuit of novel therapeutics, particularly within the realm of antiarrhythmic agents, the evaluation of a drug candidate's journey through the body is as critical as its pharmacological effect. The class of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline derivatives represents a promising area of investigation, sharing structural motifs with established sodium channel blockers like propafenone.[1] However, therapeutic success hinges not just on efficacy but on a favorable pharmacokinetic (PK) profile, which governs the onset, intensity, and duration of action. Understanding how a new chemical entity (NCE) is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development.[2][3]
This guide provides a comprehensive framework for conducting a comparative pharmacokinetic profiling study of a lead N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline derivative against a well-characterized comparator, such as propafenone. We will delve into the causality behind experimental design, detail robust bioanalytical methodologies, and provide a scaffold for interpreting the resulting data. The objective is to equip researchers and drug development professionals with the insights needed to make data-driven decisions, differentiating a promising candidate from one with potential liabilities.
Section 1: The Imperative of Comparative Pharmacokinetic Analysis
A standalone PK study provides a snapshot of a drug's behavior. However, a comparative study provides context and is essential for establishing a competitive advantage or identifying critical differences from existing therapies. The rationale is threefold:
-
Establishing a Therapeutic Benchmark: By comparing an NCE to a "gold standard" or widely used drug in the same therapeutic class, we can immediately assess its relative performance. Key questions—such as whether the NCE has a more rapid onset (lower Tmax), greater exposure (higher AUC), or a more convenient dosing interval (longer half-life)—can be answered directly.[4]
-
Informing Structure-Activity Relationships (SAR): Subtle modifications to a chemical scaffold can lead to dramatic changes in ADME properties.[5] By comparing a novel derivative to its parent compound or a close structural analog, researchers can correlate specific chemical changes (e.g., the addition of an isopropoxy group) to observed effects on parameters like bioavailability or metabolic stability. This feedback loop is vital for medicinal chemistry optimization.
-
Predicting Clinical Viability: Early comparative data helps predict potential advantages or disadvantages in a clinical setting. For instance, a derivative with significantly lower clearance than the comparator might be a candidate for once-daily dosing, a major clinical and commercial advantage. Conversely, extremely high first-pass metabolism could signal poor oral bioavailability, a significant hurdle for an orally administered drug.[2][5]
Section 2: Designing the In Vivo Pharmacokinetic Study
The integrity of any PK study is built on a meticulously planned and ethically sound experimental design. The goal is to isolate the performance of the formulations while minimizing biological variability.
Animal Model Selection
The choice of animal model is a critical first step. While rodent models (e.g., Sprague-Dawley rats) are often used for initial screening due to cost and ethical considerations, larger animal models like the Beagle dog can provide data that is more predictive of human pharmacokinetics for some drug classes, owing to similarities in their metabolic enzyme profiles and gastrointestinal physiology. For this guide, we will outline a protocol based on the Sprague-Dawley rat model, which is a well-established standard for preclinical PK studies.[6]
Study Design: Crossover vs. Parallel
For most PK studies, a randomized, two-period, two-sequence single-dose crossover design is recommended.[4][7] In this design, each subject receives both the test compound and the reference compound on separate occasions, separated by a "washout" period. The primary advantage is that each animal serves as its own control, significantly reducing the impact of inter-individual biological variability. The washout period must be sufficiently long—typically at least five times the longest elimination half-life of the compounds being tested—to ensure no carryover effect.[7]
Caption: Crossover study design for comparative PK analysis.
Protocol: In Vivo Pharmacokinetic Study
Objective: To determine and compare the key pharmacokinetic parameters of the N-[...]-aniline derivative and Propafenone following oral (PO) and intravenous (IV) administration. IV administration is crucial for determining absolute bioavailability.[8]
Materials:
-
Test Compound: N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline derivative
-
Reference Compound: Propafenone HCl
-
Animals: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for serial blood sampling.
-
Vehicle: A suitable, non-interfering vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing equipment (oral gavage needles, syringes).
-
Blood collection tubes (containing K2-EDTA anticoagulant).
Procedure:
-
Acclimatization & Fasting: Acclimate cannulated rats for at least 48 hours. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Group Assignment: Randomly assign rats to study groups as per the crossover design. A typical group size is n=6.
-
Dose Preparation: Prepare fresh dosing formulations of the test and reference compounds in the selected vehicle at the target concentration (e.g., 10 mg/kg for PO, 2 mg/kg for IV).
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage. Record the exact time of administration.
-
Intravenous (IV): Administer the formulation as a slow bolus injection via the tail vein.
-
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points. A typical schedule would be:
-
Pre-dose (0), and 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Processing: Immediately after collection, place blood samples on ice. Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes to separate plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
-
Washout & Crossover: After the first period, allow the animals a washout period of at least 7 days before administering the alternate compound in the second period of the study.
Section 3: Bioanalytical Workflow: LC-MS/MS Quantification
The accuracy of any PK study rests on the ability to precisely and accurately measure drug concentrations in a complex biological matrix like plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity, selectivity, and high-throughput capabilities.[9][10]
Caption: Standard bioanalytical workflow using LC-MS/MS.
Sample Preparation
The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis, while efficiently recovering the analyte of interest.[10]
-
Protein Precipitation (PPT): This is a rapid and common method. It involves adding a water-miscible organic solvent (typically acetonitrile) containing an internal standard to the plasma sample. The solvent denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the drug is injected into the LC-MS/MS system. This method is fast but can sometimes suffer from residual matrix effects.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract and is preferred for methods requiring high sensitivity.[10] The plasma sample is loaded onto a cartridge containing a sorbent that retains the drug. Interfering components are washed away, and the drug is then eluted with a small volume of a strong solvent.
LC-MS/MS Method Parameters
A robust and validated bioanalytical method is non-negotiable. The following table provides a starting point for method development for the N-[...]-aniline derivatives and propafenone, which are basic compounds amenable to positive electrospray ionization (ESI+).
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately lipophilic compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier that promotes good ionization in ESI+ mode.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical UPLC/HPLC systems. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for basic compounds containing amine groups that readily accept a proton.[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard.[10] |
Section 4: Data Analysis and Comparative Interpretation
Once concentration-time data is acquired, it is processed using pharmacokinetic software to derive key parameters, typically through Non-Compartmental Analysis (NCA).[2]
Key Pharmacokinetic Parameters
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. AUCt is calculated to the last measurable time point, while AUCinf is extrapolated to infinity.[4]
-
t½ (Elimination Half-Life): The time required for the drug concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[2]
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Comparative Data Summary
All quantitative data must be summarized in a clear, tabular format for direct comparison.
| Parameter | N-[...]-aniline Derivative (10 mg/kg PO) | Propafenone (10 mg/kg PO) |
| Cmax (ng/mL) | Value ± SD | Value ± SD |
| Tmax (h) | Value ± SD | Value ± SD |
| AUCt (ng·h/mL) | Value ± SD | Value ± SD |
| t½ (h) | Value ± SD | Value ± SD |
| F% | Value ± SD | Value ± SD |
Metabolic Pathway Investigation
Beyond quantifying the parent drug, understanding its metabolic fate is crucial. The structure of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline suggests several potential sites for metabolism by cytochrome P450 (CYP) enzymes, similar to other aniline derivatives.[12][13] High-resolution mass spectrometry can be used to screen for and identify potential metabolites in plasma and urine samples.[14]
Caption: Hypothetical metabolic pathways for the test compound.
Section 5: Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded approach to the comparative pharmacokinetic profiling of N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline derivatives. The interpretation of the data generated from these studies is paramount. A derivative that exhibits higher oral bioavailability (F%), a longer half-life (t½), and lower clearance (CL) compared to propafenone could represent a significant advancement, potentially allowing for lower doses or less frequent administration. Conversely, a profile showing poor absorption or excessively rapid metabolism would signal the need for further chemical modification or a re-evaluation of the candidate's viability.
The results of this comparative analysis form a critical part of the preclinical data package, providing the foundation for making informed decisions on which candidates to advance toward more complex pharmacodynamic and toxicological assessments, and ultimately, into clinical development.
References
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. Available at: [Link]
-
In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide. (n.d.). PMC. Available at: [Link]
-
Comparative Pharmacokinetic Studies for Orally Inhaled Products: Guidance Document. (2020). Health Canada. Available at: [Link]
-
Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray. Available at: [Link]
-
MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012). European Pharmaceutical Review. Available at: [Link]
-
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). PMC. Available at: [Link]
-
Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. (n.d.). J-Stage. Available at: [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Antiarrhythmic Drugs. (2026). ResearchGate. Available at: [Link]
-
Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. (n.d.). OMICS International. Available at: [Link]
-
Guideline for Bioequivalence Studies of Generic Products. (2020). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]
-
Antiarrhythmic drugs (Chapter 43). (n.d.). Cambridge University Press. Available at: [Link]
-
ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. (n.d.). ASEAN. Available at: [Link]
-
Factors affecting drug absorption and distribution. (n.d.). BJA Education. Available at: [Link]
-
Annex 6. (n.d.). World Health Organization (WHO). Available at: [Link]
-
Experimental models for predicting drug absorption and metabolism. (2013). PubMed. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Antiarrhythmic Drugs. (2026). PubMed. Available at: [Link]
-
A simulation study on the antiarrhythmic mechanisms of established agents in myocardial ischemia and infarction. (2024). PLOS ONE. Available at: [Link]
-
Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA). Available at: [Link]
-
Absorption Distribution Metabolism Excretion and Toxicity Property Prediction Utilizing a Pre-Trained Natural Language Processing Model and Its Applications in Early-Stage Drug Development. (n.d.). PMC. Available at: [Link]
-
Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). PMC. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. (n.d.). SpringerLink. Available at: [Link]
-
Evaluation of the Pharmacokinetics of Trazpiroben (TAK-906), a Peripherally Selective D2/D3 Dopamine Receptor Antagonist, in the. (2021). DovePress. Available at: [Link]
-
Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2025). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. Pharmacokinetics and Pharmacodynamics of Antiarrhythmic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asean.org [asean.org]
- 5. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 6. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nihs.go.jp [nihs.go.jp]
- 8. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 10. longdom.org [longdom.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
